(Rac)-BIO8898
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H64N8O6 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-4-pyridinyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67) |
InChI Key |
WJYLSDLKLWXYML-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-BIO8898: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (Rac)-BIO8898, a small molecule inhibitor of the CD40 ligand (CD40L), also known as CD154. The information presented is based on biochemical and structural studies that have elucidated its unique approach to disrupting a critical protein-protein interaction in the tumor necrosis factor (TNF) superfamily.
Core Mechanism: Trimer Subunit Fracture
This compound functions as a potent inhibitor of the interaction between CD40L and its receptor, CD40.[1][2][3][4][5] Unlike traditional inhibitors that target the surface of a protein, BIO8898 employs a novel "subunit fracture" mechanism.[2][5] The biologically active form of CD40L is a homotrimer.[2][3][4] BIO8898 physically intercalates between two of the three subunits of the CD40L trimer, accessing the core of the protein.[2][3][4] This intercalation disrupts the native three-fold symmetry of the CD40L molecule.[2][3][4]
The binding of one molecule of BIO8898 per CD40L trimer is sufficient to induce a conformational change that prevents effective binding to the CD40 receptor, thereby inhibiting downstream signaling.[2][3] This disruption is reversible and does not cause the complete dissociation of the trimer into monomers.[3][5] The inhibitor binds within a deep, otherwise hydrophobic pocket, where it forms several hydrogen bonds with the protein.[2][3][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Description | Reference |
| IC50 | ~25 µM | Inhibition of soluble myc-tagged CD40L binding to a plate coated with a CD40-Ig fusion protein. | [1][2][3] |
| EC50 | 69 µM | Inhibition of CD40L-induced apoptosis in a cellular assay. | [2] |
Signaling Pathway Disruption
The primary signaling pathway affected by this compound is the CD40/CD40L axis, a critical pathway in the immune system. CD40L is expressed on activated T cells and other cell types, while its receptor, CD40, is found on antigen-presenting cells like B cells, macrophages, and dendritic cells. The interaction between CD40L and CD40 is crucial for B cell activation, proliferation, and antibody production.
By disrupting the CD40L trimer, BIO8898 effectively blocks the initiation of this signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are outlined below.
CD40L-CD40 Binding Inhibition Assay (DELFIA)
This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor.
Workflow:
Detailed Steps:
-
Plate Coating: An assay plate is coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc region of human IgG1.[2]
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Incubation: A solution containing a fixed concentration of myc-tagged soluble CD40L (mycCD40L) and varying concentrations of BIO8898 is added to the wells.[2]
-
Washing: The plate is washed to remove any unbound mycCD40L and BIO8898.
-
Detection Antibody: A europium-labeled anti-myc antibody is added to the wells, which binds to the myc-tagged CD40L captured by the CD40-Ig on the plate.[2]
-
Final Washing: The plate is washed again to remove any unbound detection antibody.
-
Signal Enhancement: An enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.
-
Data Acquisition: The time-resolved fluorescence is measured, which is proportional to the amount of mycCD40L bound to the plate. The IC50 value is determined by plotting the fluorescence signal against the concentration of BIO8898.[2]
CD40L-Induced Apoptosis Assay (MTT Assay)
This cellular assay measures the ability of BIO8898 to inhibit apoptosis induced by CD40L.
Workflow:
Detailed Steps:
-
Cell Seeding: Cells that are sensitive to CD40L-induced apoptosis are seeded into a multi-well plate.
-
Treatment: The cells are treated with a combination of mycCD40L and cycloheximide to induce apoptosis.[1] Various concentrations of BIO8898 are added to assess its inhibitory effect.
-
Incubation: The cells are incubated for a period sufficient to allow for apoptosis to occur (e.g., 3 days).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[2]
-
Formazan Formation: In viable cells, mitochondrial reductases convert the yellow MTT into dark blue formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells. The EC50 value is calculated by plotting cell viability against the concentration of BIO8898.[2]
Conclusion
This compound represents a significant advancement in the field of small molecule inhibitors of protein-protein interactions. Its unique mechanism of action, involving the disruption of the CD40L trimer through subunit intercalation, provides a compelling example of a novel strategy for targeting members of the TNF superfamily. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive understanding of how the inhibitory activity of BIO8898 has been characterized, providing a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
(Rac)-BIO8898: A Technical Guide to the Inhibition of the CD40-CD154 Co-stimulatory Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the CD40 receptor and its ligand, CD154 (also known as CD40L), is a critical co-stimulatory signal in the adaptive immune response. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling target for therapeutic intervention.[1] (Rac)-BIO8898 is a small molecule inhibitor that effectively disrupts the CD40-CD154 interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the CD40-CD154 Pathway and this compound
The CD40-CD154 signaling axis plays a pivotal role in T-cell dependent B-cell activation, antibody isotype switching, and the formation of germinal centers.[1] The interaction is initiated when CD154, a trimeric protein expressed primarily on activated T-cells, binds to the CD40 receptor on antigen-presenting cells (APCs) such as B-cells, macrophages, and dendritic cells. This engagement triggers a downstream signaling cascade that is essential for a robust immune response. However, in autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis, this pathway can become chronically activated, leading to the production of autoantibodies and inflammation.[1]
This compound is a synthetic organic molecule that has been identified as an inhibitor of the CD40-CD154 interaction.[2][3] It represents a promising therapeutic strategy for autoimmune disorders by dampening the overactive immune response mediated by this pathway.
Mechanism of Action
This compound employs a unique "subunit fracture" mechanism to inhibit the CD40-CD154 interaction.[3][4] Instead of binding to the surface of the CD154 protein, the inhibitor intercalates deeply between two of the three subunits of the homotrimeric CD40L.[3][4] This binding disrupts the protein's native three-fold symmetry, causing a conformational change that allosterically hinders the binding of CD40.[3][5] One molecule of BIO8898 binds per CD40L trimer.[3][4] The binding is reversible and does not lead to the complete dissociation of the CD40L trimer into monomers.[3][4]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay | Reference |
| IC50 | 25 µM | CD154 binding to CD40-Ig | [2][3][6] |
| Assay | Cell Line | Effect | Reference |
| CD40L-induced Apoptosis | BHK (Baby Hamster Kidney) | Dose-dependent inhibition | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
CD154-CD40 Binding Inhibition Assay (DELFIA)
This assay quantifies the ability of this compound to inhibit the binding of soluble CD154 to a CD40-immunoglobulin (Ig) fusion protein.
Materials:
-
96-well assay plates
-
CD40-Ig fusion protein
-
myc-tagged soluble CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
DELFIA (Dissociation-Enhanced Lanthanide Fluorometric Immunoassay) reagents
-
Wash buffer
-
Assay buffer
Procedure:
-
Coat the 96-well assay plates with CD40-Ig by incubating overnight at 4°C.
-
Wash the plates multiple times with wash buffer to remove any unbound CD40-Ig.
-
Block the plates with a suitable blocking buffer to prevent non-specific binding.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the wells, followed by the addition of a fixed concentration of mycCD40L (e.g., 40 ng/ml).[3]
-
Incubate the plates for 1 hour at room temperature to allow for binding to occur.
-
Wash the plates to remove unbound mycCD40L and inhibitor.
-
Add the Europium-labeled anti-myc antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound detection antibody.
-
Add DELFIA enhancement solution to each well and incubate as per the manufacturer's instructions to develop the fluorescent signal.
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a suitable dose-response curve.
CD40L-Induced Apoptosis Assay
This cellular assay assesses the functional consequence of inhibiting the CD40-CD154 interaction by measuring the ability of this compound to block CD40L-induced apoptosis.
Materials:
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor consisting of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of the TNFRp75 receptor.
-
Cell culture medium and supplements
-
This compound
-
Soluble CD40L
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed the transfected BHK cells in 96-well cell culture plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound for a specified pre-incubation period.
-
Induce apoptosis by adding a fixed concentration of soluble CD40L to the wells.
-
Incubate the plates for a period sufficient to induce apoptosis (e.g., 48 hours).
-
Assess cell viability using a suitable method. For example, using an MTT assay, add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of apoptosis for each concentration of this compound and determine the IC50 value.
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.
CD40-CD154 Signaling Pathway
Caption: CD40-CD154 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors for the challenging target of protein-protein interactions. Its unique subunit fracture mechanism provides a novel approach to disrupting the CD40-CD154 co-stimulatory pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of immunology and autoimmune disease. Further optimization of this and similar compounds could lead to the development of novel, orally available therapeutics for a range of debilitating autoimmune conditions.
References
- 1. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) Small Molecule Inhibition of the TNF Family Cytokine [research.amanote.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
(Rac)-BIO8898: A Deep Dive into its Subunit Fracture Mechanism of CD40 Ligand
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-BIO8898 is a small molecule inhibitor that uniquely disrupts the function of the constitutively trimeric CD40 Ligand (CD40L, also known as CD154), a crucial signaling protein in the tumor necrosis factor (TNF) superfamily.[1][2] Unlike conventional inhibitors that target surface binding sites, BIO8898 employs a sophisticated "subunit fracture" mechanism.[1] This guide provides a comprehensive technical overview of this mechanism, detailing the experimental evidence, quantitative data, and the intricate signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of BIO8898's mode of action.
Mechanism of Action: Subunit Fracture
The primary mechanism of action of this compound involves the direct disruption of the homotrimeric structure of CD40L.[1] X-ray crystallography studies have revealed that a single molecule of BIO8898 intercalates deeply between two of the three subunits of the CD40L trimer.[1] This intercalation does not lead to the dissociation of the trimer but rather induces a significant conformational change, effectively "fracturing" the functional integrity of the complex.[1][2] This structural perturbation breaks the native three-fold symmetry of the CD40L trimer, which is essential for its interaction with its receptor, CD40.[1][3] The binding of BIO8898 is reversible, and the resulting BIO8898-CD40L complex is stable.[2]
The binding pocket for BIO8898 is predominantly hydrophobic, with the inhibitor forming several key hydrogen bonds with the protein.[1][2] This induced-fit binding to a core, conserved set of aromatic residues suggests a potential "hot-spot" for the development of similar small molecule inhibitors targeting other trimeric cytokines of the TNF family.[1][2]
dot
Caption: BIO8898 intercalates between CD40L subunits, inducing a conformational change.
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The key quantitative parameter is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding or activity of its target by 50%.
| Parameter | Value | Assay Type | Target Interaction | Reference |
| IC50 | ~25 µM | Biochemical (DELFIA) | Soluble CD40L binding to CD40-Ig | [1][4][5][6][7][8] |
| Activity | Dose-dependent inhibition | Cellular | CD40L-induced apoptosis in BJAB cells | [1][4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that elucidated the subunit fracture mechanism of this compound.
Biochemical Binding Assay: Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA)
This assay was used to determine the IC50 of BIO8898 for the inhibition of the CD40L-CD40 interaction.[1]
Principle: The DELFIA is a time-resolved fluorescence immunoassay. In this setup, a CD40-Ig fusion protein is coated onto a microplate. Myc-tagged soluble CD40L (mycCD40L) is then added, and its binding to the coated CD40-Ig is detected using a europium-labeled anti-myc antibody. The fluorescence of europium is measured, which is proportional to the amount of bound mycCD40L.
Detailed Protocol:
-
Plate Coating: Coat a 96-well microplate with a CD40-Ig fusion protein at an appropriate concentration in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS containing 0.05% Tween-20) to remove unbound CD40-Ig.
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.
-
Compound Incubation: Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all wells) to the wells.
-
Ligand Addition: Add a constant concentration of myc-tagged soluble CD40L (e.g., 40 ng/ml) to all wells.[9]
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for binding between CD40L and CD40-Ig in the presence of the inhibitor.[9]
-
Washing: Wash the plate three times with wash buffer to remove unbound mycCD40L and inhibitor.
-
Detection Antibody: Add a europium-labeled anti-myc antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with wash buffer to remove unbound detection antibody.
-
Enhancement: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes on a shaker to dissociate the europium ions and form a highly fluorescent chelate.
-
Measurement: Measure the time-resolved fluorescence using a suitable plate reader (excitation at 340 nm, emission at 615 nm).
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a single-site binding equation to determine the IC50 value.
dot
Caption: Workflow for the DELFIA-based biochemical binding assay.
Cellular Apoptosis Assay
This assay was performed to assess the functional consequence of BIO8898's inhibition of the CD40L-CD40 interaction in a cellular context.[1]
Principle: CD40L can induce apoptosis in certain cell lines, such as the BJAB Burkitt's lymphoma cell line. This assay measures the ability of BIO8898 to inhibit this CD40L-induced apoptosis. Cell viability is often measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Detailed Protocol:
-
Cell Culture: Culture BJAB cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the BJAB cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well).
-
Compound Addition: Add varying concentrations of this compound to the wells. Ensure the final DMSO concentration is low and consistent across all wells to avoid solvent-induced toxicity.
-
Apoptosis Induction: Add a predetermined concentration of soluble CD40L to induce apoptosis. A co-stimulant like cycloheximide (B1669411) may be used to enhance the apoptotic effect.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for apoptosis to occur.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot it against the inhibitor concentration to determine the dose-dependent inhibitory effect of BIO8898.
X-ray Crystallography
X-ray crystallography was the pivotal technique used to visualize the binding of BIO8898 to the CD40L trimer at atomic resolution.[1]
Principle: This technique involves creating a highly ordered, three-dimensional crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal is recorded and used to calculate the electron density map of the molecule, which in turn allows for the determination of the precise arrangement of atoms.
Detailed Protocol (General Workflow):
-
Protein Expression and Purification: Express and purify soluble CD40L to a high degree of homogeneity.
-
Complex Formation: Incubate the purified CD40L with an excess of this compound to ensure the formation of the protein-ligand complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion to identify initial crystallization "hits".
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-diffracting single crystals of the CD40L-BIO8898 complex.
-
Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.
-
Data Processing: Process the raw diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: Use the processed data to solve the phase problem and generate an initial electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine the model to best fit the experimental data.
-
Structure Analysis: Analyze the final, refined structure to understand the detailed interactions between BIO8898 and the CD40L trimer.
CD40L-CD40 Signaling Pathway
The interaction between CD40L on activated T-cells and CD40 on antigen-presenting cells (APCs) like B-cells, macrophages, and dendritic cells is a critical co-stimulatory signal in the adaptive immune response. This interaction triggers a cascade of downstream signaling events within the APC, leading to its activation.
dot
Caption: BIO8898 inhibits the CD40L-CD40 interaction, blocking downstream signaling.
Key steps in the CD40L-CD40 signaling pathway:
-
Ligand-Receptor Binding: The trimeric CD40L on an activated T-cell binds to the trimeric CD40 receptor on the surface of an APC.
-
Recruitment of TRAFs: This binding event induces a conformational change in the cytoplasmic domain of CD40, leading to the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF2, TRAF3, TRAF5, and TRAF6.
-
Activation of Downstream Pathways: The recruited TRAFs act as scaffold proteins, initiating several downstream signaling cascades, including:
-
NF-κB Pathway: This is a central pathway activated by CD40 signaling, leading to the transcription of genes involved in inflammation, cell survival, and immune responses.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are also activated and contribute to the regulation of gene expression and cellular processes.
-
PI3K/Akt Pathway: This pathway is involved in cell survival, growth, and proliferation.
-
-
Cellular Responses: The culmination of these signaling events is the activation of the APC, resulting in increased expression of co-stimulatory molecules, production of cytokines, and enhanced antigen presentation, ultimately leading to a more robust immune response.
By disrupting the initial CD40L-CD40 interaction, this compound effectively blocks the initiation of this entire signaling cascade, thereby inhibiting the downstream cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BIO8898: A Technical Guide to IC50 Value Determination and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor (Rac)-BIO8898, with a focus on the determination of its half-maximal inhibitory concentration (IC50) value. It details the experimental protocols used for its characterization and illustrates its mechanism of action and relevant biological pathways. This compound is a small molecule inhibitor of the protein-protein interaction between CD40 ligand (CD40L or CD154) and its receptor, CD40.[1][2][3][4][5] This interaction is a critical co-stimulatory signal in the immune system, making its inhibition a promising therapeutic strategy for autoimmune diseases and transplantation.[6]
Quantitative Data Summary
The inhibitory potency of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the binding of CD40L to CD40 by 50%.
| Compound | Target Interaction | Reported IC50 Value | Assay Type |
| This compound | CD40L (CD154) binding to CD40-Ig | ~25 µM | Biochemical (Binding Assay) |
This value was consistently reported across multiple sources based on a primary biochemical assay.[1][2][4][5][7][8][9][10][11]
Mechanism of Action
This compound exhibits a unique inhibitory mechanism. Instead of binding to the surface of the CD40L protein, it intercalates deeply between two subunits of the homotrimeric cytokine.[1][8][10] This "subunit fracture" mechanism disrupts the constitutive protein-protein interface, breaks the three-fold symmetry of the CD40L trimer, and distorts the receptor-binding site.[1][8][10] This conformational change renders the protein inactive, thereby inhibiting its binding to the CD40 receptor.[1] The binding of BIO8898 is reversible and does not cause the trimer to dissociate.[1][8]
Signaling Pathway Context
The CD40L-CD40 interaction is a key component of the tumor necrosis factor (TNF) receptor superfamily signaling.[6] Engagement of CD40 on antigen-presenting cells (like B cells) by CD40L on T cells initiates downstream signaling cascades, prominently including the NF-κB pathway, which is crucial for B cell proliferation, maturation, and immunoglobulin class switching.[6] By preventing the initial binding event, this compound effectively blocks the activation of this entire downstream pathway.
Experimental Protocols
The determination of the ~25 µM IC50 value for this compound relies on specific biochemical and cellular assays.
Biochemical IC50 Determination: CD40L-CD40 Binding Assay (DELFIA)
This protocol describes a Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) to quantify the inhibition of myc-tagged CD40L binding to an immunoglobulin fusion of CD40 (CD40-Ig).[1]
Materials:
-
96-well assay plates
-
Recombinant CD40-Ig
-
Recombinant myc-tagged CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
DELFIA Enhancement Solution
-
Time-resolved fluorometer
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with CD40-Ig at a predetermined concentration (e.g., 1-5 µg/mL) in a suitable buffer overnight at 4°C.
-
Washing and Blocking: Wash the plate with Wash Buffer to remove unbound CD40-Ig. Block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound wells.
-
Inhibition Reaction: Add the serially diluted this compound or vehicle control to the wells. Immediately add a constant concentration of mycCD40L (e.g., 40 ng/mL) to all wells.[1]
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for binding between mycCD40L and the coated CD40-Ig.[1]
-
Detection: Wash the plate to remove unbound reagents. Add Europium-labeled anti-myc antibody diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.
-
Final Wash and Measurement: Wash the plate thoroughly to remove the unbound detection antibody. Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Data Acquisition: Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (or similar sigmoidal) curve to determine the IC50 value.
Cellular Assay: Inhibition of CD40L-Induced Apoptosis
This compound has also been shown to inhibit CD40L-dependent apoptosis in a cellular context.[1][7] An MTT assay can be used to quantify this effect and estimate cellular potency.
Materials:
-
A suitable cell line that undergoes apoptosis upon CD40L stimulation (e.g., specific B-cell lines or transfected cell lines).
-
Cell culture medium and supplements.
-
Recombinant soluble CD40L.
-
Cycloheximide (B1669411) (to sensitize cells to apoptosis).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with serially diluted concentrations of this compound for a short period (e.g., 1 hour).
-
Apoptosis Induction: Induce apoptosis by adding a combination of soluble CD40L and cycloheximide to the wells.[7] Include control wells (cells only, cells + vehicle, cells + CD40L/cycloheximide + vehicle).
-
Incubation: Incubate the plate for a period sufficient to induce significant apoptosis (e.g., 24-72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to a dark blue formazan (B1609692) product.[1]
-
Solubilization: Carefully remove the culture medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
(Rac)-BIO8898: A Technical Guide to its Role in Blocking CD40L-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule (Rac)-BIO8898 and its mechanism of action in the inhibition of CD40 Ligand (CD40L)-induced apoptosis. The document outlines the molecular interactions, key signaling pathways, and experimental data supporting the therapeutic potential of targeting the CD40-CD40L axis.
Introduction to CD40L and Apoptosis
The interaction between CD40 Ligand (CD40L, also known as CD154) and its receptor, CD40, is a critical signaling pathway in the immune system, regulating a wide range of cellular responses from proliferation and differentiation to growth suppression and apoptosis.[1] While often associated with cell survival and activation, under certain cellular contexts, particularly in carcinoma cells, ligation of CD40 by CD40L can trigger a caspase-dependent apoptotic cascade.[1] This pro-apoptotic signaling is of significant interest in both immunology and oncology.
This compound is a synthetic small molecule that has been identified as an inhibitor of the CD40-CD40L interaction.[2][3][4] This guide will explore the biochemical and cellular mechanisms by which BIO8898 exerts its inhibitory effects on CD40L-mediated apoptosis.
Mechanism of Action of this compound
This compound employs a unique "subunit fracture" mechanism to inhibit CD40L function.[3][5] It does not directly compete with CD40 for the binding site on CD40L. Instead, it intercalates deep within the interface of two of the three subunits of the homotrimeric CD40L protein.[2][3] This binding event disrupts the protein's three-fold symmetry, inducing a conformational change that allosterically prevents the high-affinity binding of CD40.[2][5] While the CD40L trimer does not dissociate, its altered conformation renders it incapable of effectively engaging and activating the CD40 receptor.[3]
Signaling Pathway of CD40L-Induced Apoptosis and BIO8898 Intervention
The diagram below illustrates the signaling cascade initiated by CD40L leading to apoptosis and the point of intervention by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through biochemical and cellular assays. The following table summarizes the key data.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (CD40L binding to CD40-Ig) | ~25 µM | Biochemical (DELFIA) | N/A | [3][4][5] |
| Apoptosis Inhibition | Dose-dependent | Cellular (MTT Assay) | BHK (transfected) | [5] |
| Potency in Apoptosis Assay | Within ~3-fold of IC50 | Cellular (MTT Assay) | BHK (transfected) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the activity of this compound.
Biochemical Inhibition Assay (DELFIA)
This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to a CD40-immunoglobulin fusion protein (CD40-Ig).
Protocol:
-
Plate Coating: A 96-well plate is coated with CD40-Ig.
-
Incubation: Soluble myc-tagged CD40L is pre-incubated with varying concentrations of this compound.
-
Binding Reaction: The CD40L-BIO8898 mixture is added to the CD40-Ig coated plate and incubated for one hour to allow for binding.
-
Detection: The plate is washed, and a europium-labeled anti-myc antibody is added to detect the amount of bound CD40L.
-
Quantification: Time-resolved fluorescence is measured to quantify the europium, which is proportional to the amount of CD40L bound to CD40-Ig.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
CD40L-Induced Apoptosis Assay
This cellular assay assesses the ability of BIO8898 to protect cells from apoptosis induced by CD40L.
Protocol:
-
Cell Line: A baby hamster kidney (BHK) cell line stably transfected with a chimeric receptor is used. This receptor consists of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of the TNF family receptor TNFRp75, which contains a death domain.[5]
-
Cell Seeding: BHK cells are seeded in 96-well plates and cultured.
-
Treatment: Cells are treated with a fixed concentration of soluble CD40L in the presence of varying concentrations of this compound. Cycloheximide may be added to sensitize the cells to apoptosis.[6]
-
Incubation: The cells are incubated for 48 hours to allow for the induction of apoptosis.
-
Viability Measurement (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial respiration reduce the yellow MTT to a dark blue formazan (B1609692) product.[5]
-
The formazan is solubilized, and the absorbance is read on a plate reader.
-
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and the dose-dependent inhibition of apoptosis by BIO8898 is calculated.
Experimental Workflow Diagram
The following diagram outlines the workflow for evaluating the efficacy of this compound in the cellular apoptosis assay.
Conclusion
This compound represents a novel class of allosteric inhibitors that target the protein-protein interaction between CD40 and CD40L. By intercalating into the CD40L trimer and inducing a non-functional conformation, it effectively blocks the downstream signaling events that lead to apoptosis in susceptible cell types.[2][3][5] The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug developers interested in the therapeutic modulation of the CD40 signaling pathway. The unique "subunit fracture" mechanism of BIO8898 may serve as a paradigm for the development of small molecule inhibitors for other trimeric cytokine targets.
References
- 1. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 chemical structure and properties
An In-depth Technical Guide to (Rac)-BIO8898: A Novel Inhibitor of the CD40-CD40L Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, and more specifically its active (S)-enantiomer BIO8898, represents a significant development in the inhibition of protein-protein interactions (PPIs) for therapeutic purposes. This small molecule inhibitor targets the co-stimulatory interaction between CD40 and its ligand, CD40L (CD154), a critical pathway in the adaptive immune response.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on BIO8898. It details experimental protocols for key assays and presents signaling pathways and experimental workflows through explanatory diagrams.
Chemical Structure and Properties
BIO8898 is a synthetic organic molecule with a unique and complex structure that enables its distinct mechanism of action.[3][5] The racemic mixture is referred to as this compound.[4][6][7]
Chemical Name: (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₆₄N₈O₆ | [6][8] |
| Molecular Weight | 909.13 g/mol | [7][8] |
| CAS Number | 402564-79-8 | [8] |
| Appearance | Powder | [4] |
| Solubility | DMSO: 100 mg/mL (110.00 mM) | [8] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline): 2.5 mg/mL | [8] | |
| In vivo formulation (10% DMSO, 90% corn oil): 2.5 mg/mL | [8] |
Biological Activity and Mechanism of Action
BIO8898 is a potent inhibitor of the CD40-CD154 interaction, with an IC₅₀ of approximately 25 µM in soluble CD40L binding assays.[1][2][3][9] It also demonstrates inhibition of CD40L-dependent apoptosis in cellular assays.[1][3][9]
The mechanism of action for BIO8898 is notably distinct from traditional competitive inhibitors. It functions through a "subunit fracture" mechanism.[3][5] The key aspects of this mechanism are:
-
Intercalation: One molecule of BIO8898 binds per trimer of the CD40L protein.[3][5][9]
-
Deep Binding: The molecule does not bind to the surface of the protein but instead intercalates deep between two of the three subunits of the homotrimeric CD40L cytokine.[3][5][9]
-
Symmetry Disruption: This intercalation disrupts the constitutive protein-protein interface and breaks the native three-fold symmetry of the CD40L trimer.[3][5][9]
-
Allosteric Inhibition: The structural disruption allosterically prevents the effective binding of CD40L to its receptor, CD40.[9]
-
Reversible Binding: The binding of BIO8898 is reversible and does not lead to the complete dissociation of the CD40L trimer.[2][3]
The binding pocket for BIO8898 is predominantly hydrophobic, with some polar interactions contributing to the binding.[2][3][5]
Table 2: Biological Activity of BIO8898
| Parameter | Value | Assay Type | Reference(s) |
| IC₅₀ | ~25 µM | Inhibition of soluble CD40L binding to CD40-Ig | [1][2][3][5][9] |
| EC₅₀ | 69 µM | Inhibition of CD40L-induced apoptosis | [5] |
Note: The EC₅₀ value for the apoptosis assay was limited by the poor solubility of the compound.[5]
Signaling Pathway
The CD40-CD40L interaction is a pivotal co-stimulatory signal in the immune system, primarily between antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells (which express CD40) and activated T cells (which express CD40L).[1] This interaction triggers a downstream signaling cascade within the CD40-expressing cell, leading to a variety of cellular responses including proliferation, differentiation, and survival.
By inhibiting the binding of CD40L to CD40, BIO8898 effectively blocks the initiation of this signaling cascade. The downstream pathways affected include those mediated by TNF receptor-associated factors (TRAFs), such as TRAF2, TRAF3, and TRAF6, which subsequently activate key signaling nodes like NF-κB, JNK, p38, and ERK1/2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of BIO8898.
Inhibition of CD40L Binding to CD40-Ig (DELFIA)
This assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to its receptor. A Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) format is utilized for its high sensitivity.
Materials:
-
CD40-Ig fusion protein
-
Myc-tagged soluble CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
Assay plates (e.g., 96-well plates)
-
Wash buffers
-
DELFIA Enhancement Solution
Protocol:
-
Plate Coating: Coat the assay plate wells with CD40-Ig fusion protein and incubate to allow for binding to the plate surface.
-
Washing: Wash the plate to remove any unbound CD40-Ig.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Ligand Addition: Add a constant concentration of mycCD40L (e.g., 40 ng/ml) to the wells.
-
Incubation: Incubate the plate for 1 hour to allow for binding between mycCD40L and the coated CD40-Ig.
-
Washing: Wash the plate to remove unbound mycCD40L and the inhibitor.
-
Detection Antibody Addition: Add Europium-labeled anti-myc antibody to the wells.
-
Incubation: Incubate to allow the antibody to bind to the captured mycCD40L.
-
Washing: Perform a final wash to remove unbound detection antibody.
-
Signal Development: Add DELFIA Enhancement Solution to each well.
-
Measurement: Measure the time-resolved fluorescence to quantify the amount of bound mycCD40L.
-
Data Analysis: Plot the fluorescence signal against the concentration of this compound to determine the IC₅₀ value.
CD40L-Induced Apoptosis Assay (MTT Assay)
This cell-based assay measures the ability of BIO8898 to inhibit apoptosis induced by CD40L. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
A suitable cell line (e.g., one that undergoes apoptosis in response to CD40L)
-
Soluble CD40L
-
Cycloheximide (B1669411) (to sensitize cells to apoptosis)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of a constant concentration of soluble CD40L (e.g., 3 ng/ml) and cycloheximide (e.g., 50 µg/ml).
-
Incubation: Incubate the cells for a specified period (e.g., 3 days) to allow for the induction of apoptosis.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Plot the absorbance against the concentration of this compound to determine the EC₅₀ value for the inhibition of apoptosis.
Conclusion
This compound is a valuable research tool for studying the CD40-CD40L signaling pathway. Its unique subunit fracture mechanism of action provides a novel paradigm for the development of small molecule inhibitors of protein-protein interactions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in immunology, oncology, and related fields. Further optimization of the compound's solubility and potency could pave the way for its potential therapeutic applications.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of CD40 and CD40L in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DELFIA Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 9. (PDF) Small Molecule Inhibition of the TNF Family Cytokine [research.amanote.com]
(Rac)-BIO8898: A Technical Guide to its Binding Site on CD40L
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the binding mechanism of (Rac)-BIO8898 to the CD40 ligand (CD40L), a critical co-stimulatory molecule in the immune system. The information presented herein is curated for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding site, quantitative interaction data, and the experimental methodologies used to elucidate this interaction.
Executive Summary
This compound is a small molecule inhibitor that targets the CD40L-CD40 protein-protein interaction.[1][2] This interaction is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases.[1] BIO8898 does not bind to the surface of CD40L, but rather intercalates deeply between two of the three subunits of the CD40L homotrimer.[1][2] This unique "subunit fracture" mechanism disrupts the native three-fold symmetry of the CD40L trimer, thereby inhibiting its ability to bind to its receptor, CD40.[1][2] The binding is characterized by an IC50 of approximately 25 μM and has been confirmed through biochemical and cellular assays, with the precise binding site and conformational changes determined by X-ray crystallography.[1][2]
The this compound Binding Site on CD40L
The interaction between this compound and CD40L is a compelling example of induced-fit binding to a protein-protein interface. The binding site is not a pre-existing pocket on the monomeric surface but is created upon the insertion of the molecule between two subunits of the CD40L trimer.
Key Features of the Binding Site:
-
Location: Deeply buried at the interface between two of the three CD40L subunits.[1][2]
-
Nature of the Pocket: The binding pocket is predominantly hydrophobic, with some key polar interactions.[1]
-
Mechanism of Action: BIO8898 acts as a molecular wedge, disrupting the constitutive protein-protein interface and breaking the protein's three-fold symmetry.[1][2] This allosterically inhibits the binding of CD40.
-
Key Interactions: The compound forms several hydrogen bonds with the protein within the otherwise hydrophobic pocket.[1] Analysis of the co-crystal structure (PDB ID: 3LKJ) reveals specific hydrogen bonding interactions between the inhibitor and the protein backbone and side chains of the interacting subunits.
-
Conformational Changes: The binding of BIO8898 induces both local and longer-range conformational perturbations in the CD40L trimer, affecting both the core and a surface loop.[1] Despite this disruption, the binding is reversible and does not lead to the complete dissociation of the trimer.[1]
Quantitative Data
The inhibitory activity of this compound on the CD40L-CD40 interaction has been quantified through various assays. The key data points are summarized in the table below for easy comparison.
| Parameter | Value | Assay | Description | Reference |
| IC50 | ~25 µM | DELFIA Binding Assay | Concentration of BIO8898 that inhibits 50% of soluble myc-tagged CD40L binding to a CD40-Ig fusion protein. | [1][2] |
| Cellular Activity | Inhibition of apoptosis | Cellular Apoptosis Assay | BIO8898 demonstrated a dose-dependent inhibition of CD40L-induced apoptosis in a cellular context. | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to CD40L.
X-ray Crystallography of the CD40L-(Rac)-BIO8898 Complex
To determine the high-resolution structure of the complex, co-crystallization was employed.
Protocol:
-
Protein Preparation: Soluble, trimeric human CD40L was expressed and purified.
-
Complex Formation: CD40L at a concentration of 100 μM was incubated with 1 mM this compound, representing a significant molar excess to ensure high occupancy of the binding site.[1]
-
Crystallization: The protein-ligand complex was subjected to vapor diffusion crystallization screening to identify conditions suitable for crystal growth.
-
Data Collection: Crystals were cryo-protected and diffraction data were collected at a synchrotron source. The resulting crystal diffracted to a resolution of 2.5 Å.[1]
-
Structure Solution and Refinement: The structure was solved by molecular replacement using the native CD40L structure as a search model. The final model of the complex was obtained after iterative rounds of model building and refinement.[1]
DELFIA (Dissociation-Enhanced Lanthanide Fluorescence Immunoassay) Binding Assay
This biochemical assay was used to quantify the inhibitory effect of this compound on the CD40L-CD40 interaction.
Protocol:
-
Plate Coating: A 96-well microtiter plate was coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc portion of human IgG1.[1]
-
Blocking: The plate was washed and blocked to prevent non-specific binding.
-
Inhibition Reaction: A constant concentration of myc-tagged soluble CD40L (40 ng/ml) was mixed with varying concentrations of this compound.[1]
-
Incubation: The mixture of CD40L and BIO8898 was added to the CD40-Ig coated wells and incubated for one hour to allow for binding.[1]
-
Detection: The plate was washed to remove unbound components. Bound myc-CD40L was detected using a europium-labeled anti-myc antibody.[1]
-
Signal Measurement: After a final wash, an enhancement solution was added to dissociate the europium ions and form a highly fluorescent chelate. The time-resolved fluorescence was measured, which is proportional to the amount of bound CD40L.
-
Data Analysis: The IC50 value was determined by plotting the fluorescence signal against the logarithm of the inhibitor concentration and fitting the data to a single-site binding equation.[1]
CD40L-Dependent Cellular Apoptosis Assay
This cellular assay was performed to confirm that the inhibition observed in the biochemical assay translates to a functional effect in a cellular context.
Protocol:
-
Cell Culture: A cell line that undergoes apoptosis in a CD40L-dependent manner was used.
-
Induction of Apoptosis: The cells were treated with a combination of soluble CD40L and a protein synthesis inhibitor (e.g., cycloheximide) to induce apoptosis.
-
Inhibition: this compound was added at various concentrations to the cell culture along with the apoptosis-inducing agents.
-
Incubation: The cells were incubated for a sufficient period to allow for the induction of apoptosis.
-
Apoptosis Measurement: Apoptosis was quantified using a suitable method, such as a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of apoptotic cells.
-
Data Analysis: The level of apoptosis in the presence of different concentrations of BIO8898 was compared to the control (no inhibitor) to determine the dose-dependent inhibitory effect.
Visualizations
The following diagrams illustrate the CD40L signaling pathway, the experimental workflow for determining the binding site, and the logical relationship of this compound's interaction with CD40L.
Caption: CD40L signaling pathway and the inhibitory action of this compound.
Caption: Workflow for characterizing the this compound binding site on CD40L.
Caption: Logical flow of this compound's inhibitory mechanism on CD40L.
References
(Rac)-BIO8898: An In-depth Technical Guide to the Allosteric Modulation of CD40L
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule, (Rac)-BIO8898, a notable allosteric modulator of the CD40 ligand (CD40L). CD40L, a member of the tumor necrosis factor (TNF) superfamily, is a critical co-stimulatory molecule essential for a broad range of immune responses. Its interaction with its receptor, CD40, plays a pivotal role in the activation of antigen-presenting cells and subsequent T-cell-dependent immune reactions. Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and inflammatory conditions, making it a compelling therapeutic target. This compound has been identified as an inhibitor of the CD40L-CD40 interaction, not by direct competition at the binding site, but through a unique allosteric mechanism. This document details the mechanism of action of this compound, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the intricate signaling pathways and experimental workflows involved.
Mechanism of Action: A "Subunit Fracture" Approach
This compound operates through a sophisticated allosteric mechanism, inducing a "subunit fracture" in the homotrimeric CD40L protein.[1][2] Unlike traditional orthosteric inhibitors that compete with the natural ligand for the binding site, this compound intercalates deeply between two of the three subunits of the CD40L trimer.[1][2] This binding event disrupts the constitutive protein-protein interface, breaking the three-fold symmetry of the molecule.[1][2] The conformational change induced by this compound distorts the CD40 binding sites, thereby inhibiting the high-avidity interaction required for receptor activation.[3] A single molecule of BIO8898 binds to each CD40L trimer.[1][2] This novel mechanism of action presents a unique strategy for targeting members of the TNF superfamily.
Quantitative Data
The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Description | Parameter | Value | Reference |
| Biochemical Binding Assay | Inhibition of soluble, myc-tagged CD40L binding to a plate-coated CD40-Ig fusion protein, measured by Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA). | IC50 | ~25 µM | [1][4] |
| Cell-Based Functional Assay | Inhibition of CD40L-induced apoptosis in a baby hamster kidney (BHK) cell line stably transfected with a chimeric receptor (extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of TNFRp75). Cell viability was assessed using an MTT assay. | Activity | Dose-dependent inhibition | [1][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric modulation of CD40L by this compound.
CD40L-CD40 Binding Inhibition Assay (DELFIA)
This protocol describes a Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) to measure the inhibition of CD40L binding to CD40 by this compound.[1]
Materials:
-
96-well microtiter plates
-
CD40-Ig fusion protein (extracellular domain of CD40 fused to the hinge, CH2, and CH3 domains of human IgG1)
-
Soluble myc-tagged CD40L (mycCD40L)
-
This compound
-
Europium-labeled anti-myc antibody
-
DELFIA Assay Buffer
-
DELFIA Wash Buffer
-
DELFIA Enhancement Solution
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with CD40-Ig fusion protein at a concentration of 2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of DELFIA Wash Buffer.
-
Blocking: Block the wells with 200 µL/well of DELFIA Assay Buffer containing 1% BSA for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Compound Addition: Prepare serial dilutions of this compound in DELFIA Assay Buffer and add 50 µL to the appropriate wells. Add 50 µL of buffer without the compound to the control wells.
-
Ligand Addition: Add 50 µL of mycCD40L at a concentration of 40 ng/mL in DELFIA Assay Buffer to all wells.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Addition: Add 100 µL of Europium-labeled anti-myc antibody, diluted in DELFIA Assay Buffer according to the manufacturer's instructions, to each well.
-
Incubation: Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the plate six times with 200 µL/well of DELFIA Wash Buffer.
-
Enhancement: Add 200 µL of DELFIA Enhancement Solution to each well.
-
Incubation: Incubate for 5 minutes at room temperature with gentle shaking.
-
Measurement: Measure the time-resolved fluorescence using a suitable plate reader (excitation at 340 nm, emission at 615 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
CD40L-Induced Apoptosis Assay (MTT Assay)
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the inhibition of CD40L-induced apoptosis by this compound in a genetically engineered cell line.[1][5]
Materials:
-
Baby hamster kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Soluble CD40L
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the BHK-CD40-TNFRp75 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound and Ligand Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a solution of soluble CD40L (e.g., 3 ng/mL) and cycloheximide (50 µg/mL) in culture medium.
-
Remove the old medium from the cells and add 50 µL of the this compound dilutions.
-
Add 50 µL of the CD40L/cycloheximide solution to the wells. Include control wells with cells only, cells with CD40L/cycloheximide but no inhibitor, and cells with different concentrations of the inhibitor alone.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the dose-dependent inhibitory effect.
X-ray Crystallography of the CD40L-(Rac)-BIO8898 Complex
The determination of the co-crystal structure of CD40L in complex with this compound was a pivotal step in elucidating its mechanism of action.[1] While the exact, detailed crystallization conditions are often proprietary, the general workflow is outlined below.
General Workflow:
-
Protein Expression and Purification: Express and purify a soluble form of the extracellular domain of human CD40L to high homogeneity.
-
Complex Formation: Incubate the purified CD40L with an excess of this compound to ensure complex formation.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using vapor diffusion methods (hanging or sitting drop) to identify conditions that yield diffraction-quality crystals of the complex.
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the phase problem using molecular replacement with a known structure of CD40L as a search model.
-
Build the atomic model of the CD40L-(Rac)-BIO8898 complex into the electron density map.
-
Refine the structure to improve the fit of the model to the experimental data.
-
-
Structure Analysis: Analyze the final refined structure to identify the binding site of this compound and the conformational changes it induces in the CD40L trimer.
Visualizations
CD40L Signaling Pathway
The binding of CD40L to CD40 on antigen-presenting cells initiates a cascade of intracellular signaling events. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, leading to the activation of downstream pathways such as NF-κB and MAPK, which ultimately regulate gene expression and cellular responses.[6][7][8][9]
Caption: CD40L signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Characterizing this compound
The characterization of a novel allosteric modulator like this compound follows a logical progression from initial screening to detailed mechanistic studies. This workflow ensures a thorough understanding of the compound's activity and mechanism of action.
Caption: Experimental workflow for the discovery and characterization of this compound.
Logical Relationship of Allosteric Modulation
This diagram illustrates the logical relationship of how this compound, as an allosteric modulator, influences the CD40L-CD40 interaction and the subsequent biological response.
Caption: Logical flow of this compound's allosteric inhibition of CD40L function.
Conclusion
This compound represents a significant advancement in the field of small molecule modulators of the TNF superfamily. Its unique allosteric mechanism of inducing a "subunit fracture" in the CD40L trimer provides a compelling alternative to traditional orthosteric inhibition. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers interested in the CD40-CD40L pathway and the broader field of allosteric modulation. Further investigation into molecules with similar mechanisms of action could pave the way for a new class of therapeutics for a range of immune-mediated diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 4. NF-kB Signaling Pathway - Elabscience [elabscience.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. abeomics.com [abeomics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for (Rac)-BIO8898 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BIO8898 is a potent inhibitor of the CD40-CD40L (CD154) protein-protein interaction, a critical co-stimulatory signal in the immune system.[1][2][3][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
This compound acts through a unique "subunit fracture" mechanism.[1][3][5] Instead of binding to the surface, it intercalates deeply between two subunits of the homotrimeric CD40L cytokine. This disrupts the protein's three-fold symmetry and constitutive protein-protein interface, rendering it inactive and unable to bind its receptor, CD40.[1][3][5]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target Interaction | Cell Line/System | Parameter | Value | Reference |
| Biochemical Binding Assay | Soluble myc-tagged CD40L binding to CD40-Ig | Acellular | IC50 | ~25 µM | [1][2][3][5] |
| Cellular Apoptosis Assay | CD40L-induced apoptosis | Baby Hamster Kidney (BHK) cells | Inhibition | Dose-dependent | [1][6] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the CD40-CD40L signaling pathway and the inhibitory mechanism of this compound. Upon binding of the trimeric CD40L on T-cells to the CD40 receptor on antigen-presenting cells (like B-cells), a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB.[7] This is crucial for B-cell proliferation, immunoglobulin class switching, and maturation.[7] this compound disrupts the CD40L trimer, preventing this interaction.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 5. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BIO8898 in Cellular Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40 ligand (CD40L or CD154), a member of the tumor necrosis factor (TNF) superfamily.[1][2] CD40L plays a crucial role in a variety of immune responses and its interaction with its receptor, CD40, can trigger downstream signaling pathways leading to apoptosis, or programmed cell death. The mechanism of action of BIO8898 involves its deep intercalation between two subunits of the homotrimeric CD40L protein.[1] This disrupts the protein's three-fold symmetry and constitutive protein-protein interface, thereby inhibiting its ability to bind to the CD40 receptor and initiate downstream signaling.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cellular assays to study the inhibition of CD40L-induced apoptosis.
Mechanism of Action: Inhibition of CD40L-Mediated Apoptosis
CD40L, upon binding to its receptor CD40, initiates a signaling cascade that can lead to apoptosis. This process often involves the recruitment of TNF receptor-associated factors (TRAFs) and the activation of downstream effector caspases. This compound acts as an antagonist to this process. By binding to CD40L, it prevents the ligand-receptor interaction, thereby blocking the initiation of the apoptotic signaling cascade.
Caption: Mechanism of this compound in blocking CD40L-induced apoptosis.
Data Presentation
The inhibitory effect of this compound on CD40L-mediated processes has been quantified in both biochemical and cellular assays. The following table summarizes the available data.
| Assay Type | Description | Key Parameters | Value | Reference |
| Biochemical Assay | Inhibition of soluble CD40L binding to CD40-Ig | IC50 | ~25 µM | [1] |
| Cellular Apoptosis Assay | Inhibition of CD40L-induced apoptosis in BHK cells with a chimeric CD40-TNFRp75 receptor | EC50 | 69 µM | [1] |
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory effect of this compound on CD40L-induced apoptosis.
Experimental Workflow Overview
Caption: General workflow for assessing this compound's anti-apoptotic effects.
Protocol 1: Inhibition of CD40L-Induced Apoptosis using MTT Assay
This protocol is based on a published study and is designed to measure cell viability as an indicator of apoptosis inhibition.[1]
Materials:
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor (extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of TNFRp75).
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound stock solution (in DMSO).
-
Recombinant myc-tagged CD40 Ligand (mycCD40L).
-
Cycloheximide (CHX).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the transfected BHK cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations (e.g., 0-100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
-
Apoptosis Induction:
-
To each well, add mycCD40L to a final concentration of 3 ng/mL and cycloheximide to a final concentration of 50 µg/mL.
-
Include control wells: untreated cells (medium only), cells with this compound alone, and cells with CD40L and CHX alone (positive control for apoptosis).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of viability against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Annexin V Staining for Detection of Early Apoptosis
This is a general protocol to confirm that the observed increase in cell viability is due to the inhibition of apoptosis.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4).
-
Annexin V-FITC (or other fluorophore conjugate).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Following the 48-hour incubation, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells.
-
Lower-right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-left (Annexin V-/PI+): Necrotic cells.
-
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4).
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Assay Plate Setup:
-
Perform cell seeding, treatment, and apoptosis induction in a white-walled 96-well plate as described in Protocol 1.
-
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
-
Assay Execution:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Plot the luminescence signal against the concentration of this compound to determine its effect on caspase-3/7 activation. A decrease in luminescence indicates inhibition of apoptosis.
-
References
Application Notes: (Rac)-BIO8898 as an Inhibitor of the NF-κB Signaling Pathway
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that serves as a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] The dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic development.[2][3]
This document provides detailed application notes and protocols for characterizing the inhibitory effects of (Rac)-BIO8898 on the NF-κB signaling pathway. It is important to note that this compound is not an NF-κB activator. Instead, it functions as an inhibitor of the CD40-CD154 co-stimulatory interaction.[4][5] The binding of CD40 ligand (CD154) to its receptor, CD40, is a critical event that triggers downstream signaling cascades, including the activation of both the canonical and non-canonical NF-κB pathways.[6][7] By disrupting the CD40L trimer, this compound prevents this interaction, thereby inhibiting subsequent NF-κB activation.[8][9][10]
These protocols are designed for researchers, scientists, and drug development professionals to quantify the inhibitory potential of this compound and similar small molecules targeting this axis.
Data Presentation
The primary reported activity of this compound is its ability to inhibit the binding of CD154 (also known as CD40 Ligand, CD40L) to the CD40 receptor. This upstream inhibition is the basis for its effect on the NF-κB pathway.
| Compound | Target Interaction | Assay Type | Reported IC50 | Reference |
| This compound | CD154 binding to CD40-Ig | Biochemical (DELFIA) | ~25 µM | [4][5][8][9] |
Signaling Pathway and Inhibitory Mechanism
The interaction between CD154 on activated T-cells and CD40 on antigen-presenting cells (like B-cells, macrophages, and dendritic cells) initiates the recruitment of TNF receptor-associated factors (TRAFs).[7][11] This leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα).[3] Phosphorylated IκBα is targeted for degradation, releasing the NF-κB dimers (typically p50/p65) to translocate into the nucleus and activate gene transcription.[12] this compound intercalates between the subunits of the CD40L trimer, disrupting its structure and preventing its binding to CD40, thus blocking the entire downstream signaling cascade.[8][10]
Experimental Protocols
To measure the inhibitory activity of this compound, a cellular system must first be stimulated to activate the NF-κB pathway. The compound's ability to reduce this activation is then quantified. Two standard, high-throughput methods are detailed below.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB-dependent gene transcription.[1][2] It utilizes a cell line engineered to express the firefly luciferase gene under the control of NF-κB response elements. Inhibition of the pathway leads to a decrease in luminescence.[13]
Materials
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., HEK293/NF-κB-luc).
-
Complete Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM, 0.5% FBS, 1% Penicillin-Streptomycin.
-
NF-κB Activator: Recombinant human soluble CD154/CD40L or TNF-α (as a general pathway activator).[13]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
White, opaque, sterile 96-well cell culture plates.
-
Luciferase assay reagent kit (e.g., Promega ONE-Glo™).
-
Luminometer plate reader.
Procedure
-
Cell Seeding (Day 1):
-
Culture HEK293/NF-κB-luc cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in Complete Culture Medium.
-
Seed 2 x 10⁴ cells in 100 µL per well into a white, opaque 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in Assay Medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a "vehicle control" with DMSO at the same final concentration (e.g., 0.5%).
-
Carefully aspirate the medium from the cells.
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
NF-κB Activation (Day 2):
-
Prepare the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in Assay Medium.
-
Add 50 µL of the activator solution to all wells except the "unstimulated control" wells (which receive 50 µL of Assay Medium only).
-
Incubate for 6-8 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement (Day 2):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [RLU_Sample - RLU_Unstimulated] / [RLU_Stimulated - RLU_Unstimulated]) (RLU = Relative Light Units)
-
Plot the % Inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: NF-κB p65 Nuclear Translocation Assay
This imaging-based assay directly visualizes the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus, a critical step in pathway activation.[12][14][15]
Materials
-
HeLa or U2OS cells (or a relevant CD40-expressing cell line like Daudi B-cells).
-
Complete Culture Medium and Assay Medium.
-
NF-κB Activator (soluble CD154/CD40L or TNF-α).
-
This compound stock solution.
-
Black, clear-bottom, sterile 96-well imaging plates.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS (Permeabilization Buffer).
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer).
-
Primary Antibody: Anti-NF-κB p65 (RelA) antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated (or similar) secondary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
High-content imaging system or fluorescence microscope.
Procedure
-
Cell Seeding (Day 1):
-
Seed 1 x 10⁴ cells in 100 µL of Complete Culture Medium per well into a 96-well imaging plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment and Activation (Day 2):
-
Perform compound dilutions and pre-treatment as described in Protocol 1, Step 2.
-
Add the NF-κB activator (e.g., TNF-α at 10 ng/mL).
-
Incubate for the optimal translocation time (typically 30-60 minutes, which should be determined empirically).[12]
-
-
Immunofluorescence Staining (Day 2):
-
Aspirate medium and wash wells twice with PBS.
-
Fix cells by adding 100 µL of 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 100 µL of 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 100 µL of 1% BSA for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave 100 µL of PBS in each well for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imager in the DAPI (nucleus) and FITC/GFP (p65) channels.
-
Use image analysis software to:
-
Identify the nuclear region based on the DAPI signal.
-
Identify the cytoplasmic region as a ring around the nucleus.
-
Quantify the mean fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments.
-
Calculate the Nuclear-to-Cytoplasmic intensity ratio for each cell. An increase in this ratio indicates translocation.
-
-
Data Analysis
-
Calculate the average Nuclear-to-Cytoplasmic ratio for each treatment condition.
-
Determine the % inhibition of translocation relative to the stimulated control.
-
Calculate the IC₅₀ value as described in Protocol 1.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. promega.es [promega.es]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | CD40-Mediated Activation of the NF-κB2 Pathway [frontiersin.org]
- 7. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis | MDPI [mdpi.com]
- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for (Rac)-BIO8898 Dissolution for In Vivo Studies
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD154 co-stimulatory interaction, a critical pathway in the adaptive immune response.[1][2][3][4] It functions by intercalating between two subunits of the homotrimeric CD40 ligand (CD40L or CD154), disrupting its native three-fold symmetry and thereby inhibiting its binding to the CD40 receptor.[5][6][7] With an IC50 value of approximately 25 µM for the inhibition of soluble CD40L binding to CD40-Ig, this compound is a valuable tool for in vivo studies aimed at modulating immune responses in various disease models.[1][3][4][5][6][7][8] However, like many small molecule inhibitors, this compound has poor aqueous solubility, necessitating a well-defined dissolution protocol to ensure its bioavailability for in vivo administration.
These application notes provide detailed protocols for the dissolution of this compound for use in preclinical in vivo research. The protocols are designed to achieve a clear, stable solution suitable for various administration routes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₄N₈O₆ | [3][8] |
| Molecular Weight | 909.13 g/mol | [3][8] |
| Appearance | Off-white to light brown solid | [3] |
| In Vitro IC₅₀ | ~25 µM (inhibits CD154 binding to CD40-Ig) | [1][3][4][5][6][7][8] |
| In Vitro Solubility | 100 mg/mL in DMSO (requires sonication) | [3][8] |
Recommended Dissolution Protocols for In Vivo Administration
The selection of an appropriate vehicle is critical for the successful in vivo application of this compound. The following protocols have been established to achieve a clear solution with a concentration of at least 1.25 mg/mL to 2.5 mg/mL.[1][8] It is recommended to prepare a stock solution in DMSO first, which is then further diluted with co-solvents.[1] For reliable experimental outcomes, the final working solution should be freshly prepared on the day of use.[1]
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 1: PEG300/Tween-80 Formulation
This protocol is a common choice for achieving good solubility and bioavailability for many poorly soluble compounds.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Solubility | ≥ 1.25 mg/mL |
Protocol 2: Cyclodextrin-Based Formulation
This formulation utilizes a modified cyclodextrin (B1172386) to enhance solubility.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Final Solubility | ≥ 1.25 mg/mL |
Protocol 3: Oil-Based Formulation
This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is preferred.
| Component | Percentage | Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Final Solubility | ≥ 1.25 mg/mL |
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for the preparation and administration of this compound for in vivo studies.
Mechanism of Action Signaling Pathway
The diagram below illustrates the inhibitory mechanism of this compound on the CD40-CD40L signaling pathway.
Caption: this compound disrupts the CD40L trimer, inhibiting its binding to the CD40 receptor.
Storage and Stability
-
In Solvent (Stock Solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][3]
-
Working Solution: As previously mentioned, it is strongly recommended to prepare the final working solution fresh on the day of the experiment to ensure stability and efficacy.[1]
Safety Precautions
This compound is for research use only and has not been fully validated for medical applications.[8] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Disclaimer
These protocols are intended as a guide for researchers. The optimal dissolution method may vary depending on the specific experimental conditions, including the animal model, administration route, and desired dosage. It is recommended to perform small-scale pilot studies to confirm the solubility and stability of this compound in the chosen vehicle before proceeding with large-scale in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for (Rac)-BIO8898 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
(Rac)-BIO8898 is a potent, small-molecule inhibitor of the CD40-CD40 Ligand (CD154) interaction, a critical co-stimulatory pathway in the activation of immune responses. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune diseases. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in relevant in vitro and in vivo autoimmune disease models.
Mechanism of Action
This compound functions through a unique "subunit fracture" mechanism.[1][2][3] The CD40 Ligand (CD40L) is a homotrimeric protein belonging to the tumor necrosis factor (TNF) superfamily.[1] For effective signaling, the trimeric CD40L must bind to its receptor, CD40, which is expressed on the surface of antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[4]
This compound intercalates deeply between two of the three subunits of the CD40L trimer.[1][3][5] This binding disrupts the three-fold symmetry of the CD40L molecule, which is essential for high-affinity binding to the CD40 receptor.[1] While BIO8898 does not cause the dissociation of the CD40L trimer, it stabilizes a non-productive conformation that is incapable of effectively engaging and activating CD40.[1][3] The resulting inhibition of the CD40-CD40L signaling pathway prevents downstream events such as T cell-dependent B cell proliferation, immunoglobulin class switching, and the activation of other APCs.[4]
Caption: Mechanism of this compound action.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in in vitro assays.
| Assay | Description | Result (IC50) | Reference |
| Soluble CD40L Binding to CD40-Ig | An immunoassay measuring the ability of BIO8898 to inhibit the binding of soluble, myc-tagged CD40L to immobilized CD40-Ig fusion protein. | ~25 µM | [3][5][6] |
| CD40L-induced Apoptosis in BHK cells | A cell-based assay where BIO8898's ability to inhibit apoptosis induced by CD40L in Baby Hamster Kidney (BHK) cells expressing a chimeric CD40-TNFRp75 receptor is measured. | Dose-dependent inhibition | [5][6] |
Experimental Protocols
In Vitro Assays
1. Soluble CD40L Binding to CD40-Ig Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available kits and the principles described in the literature for BIO8898.[5][7]
Objective: To determine the IC50 of this compound for the inhibition of the CD40L-CD40 interaction.
Materials:
-
Recombinant human CD40-Ig fusion protein (for coating)
-
Recombinant human soluble CD40L (sCD40L)
-
This compound
-
96-well high-binding microplate
-
Anti-CD40L detection antibody (e.g., biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Plate Coating: Dilute CD40-Ig to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with 200 µL of wash buffer per well. Block the plate by adding 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature (RT).
-
Compound Preparation: Prepare a serial dilution of this compound in assay diluent. The final concentrations should bracket the expected IC50 (e.g., 0.1 µM to 200 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.
-
Inhibition Reaction: Wash the plate three times. Add 50 µL of the this compound dilutions to the appropriate wells. Add 50 µL of sCD40L (at a concentration predetermined to be in the linear range of the assay, e.g., 50 ng/mL) to each well. Incubate for 1-2 hours at RT.
-
Detection: Wash the plate three times. Add 100 µL of the biotinylated anti-CD40L detection antibody, diluted in assay diluent, to each well. Incubate for 1 hour at RT.
-
Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate, diluted in assay diluent, to each well. Incubate for 30 minutes at RT in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 10-20 minutes at RT in the dark, or until sufficient color development.
-
Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm on a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Caption: Workflow for the CD40L-CD40 binding inhibition assay.
2. CD40L-Induced Apoptosis Assay
This protocol is based on methods described for assessing CD40L-mediated apoptosis.[5][7]
Objective: To evaluate the ability of this compound to inhibit CD40L-induced cell death in a cellular context.
Materials:
-
Baby Hamster Kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor (or other suitable CD40-expressing cell line).
-
Soluble CD40L (sCD40L)
-
Cycloheximide (CHX) to sensitize cells to apoptosis.
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Apoptosis detection reagent (e.g., CellTiter-Glo®, MTT, or Caspase-3/7 activity assay kit)
-
Luminometer or spectrophotometer
Protocol:
-
Cell Plating: Seed the CD40-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 50 µL of the compound dilutions. Incubate for 1 hour.
-
Apoptosis Induction: Prepare a solution of sCD40L (e.g., 6 ng/mL final concentration) and CHX (e.g., 100 µg/mL final concentration) in culture medium. Add 50 µL of this solution to each well.
-
Controls: Include wells with cells only (negative control), cells + CHX + vehicle (positive control for apoptosis), and cells + CHX + sCD40L + vehicle.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Apoptosis Measurement: Measure cell viability or apoptosis according to the manufacturer's instructions for the chosen detection reagent. For example, using an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01M HCl).
-
Incubate overnight at 37°C.
-
Read absorbance at 570 nm.
-
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot cell viability against the log of the this compound concentration to determine the protective effect.
In Vivo Autoimmune Disease Models
1. Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
EAE is a widely used model for multiple sclerosis. The following protocol is a general guideline for testing a therapeutic agent like this compound, based on protocols using anti-CD40L antibodies.[7][8][9]
Objective: To assess the efficacy of this compound in preventing or treating EAE in mice.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
This compound.
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Syringes and needles for immunization and dosing.
Protocol:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100 µg of MOG35-55 in CFA.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally (i.p.).
-
-
Compound Administration (Prophylactic regimen):
-
Prepare a solution of this compound in the vehicle. A starting dose might range from 10-50 mg/kg, but this should be optimized.
-
Beginning on day 0 or day 1, administer this compound or vehicle control daily via a suitable route (e.g., i.p. or oral gavage). Continue dosing for the duration of the experiment (e.g., 21-28 days).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0-5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or wobbly gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
Also, record the body weight of each mouse daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28), euthanize the mice.
-
Collect spinal cords and brains for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Spleens and lymph nodes can be collected to analyze immune cell populations by flow cytometry or for T-cell recall assays.
-
-
Data Analysis:
-
Plot the mean clinical score and mean body weight over time for each treatment group.
-
Analyze statistical significance between groups using appropriate tests (e.g., two-way ANOVA for clinical scores).
-
Quantify inflammation and demyelination from histology sections.
-
Caption: Experimental workflow for the EAE mouse model.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, reagents, and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. The CD40–CD40L Dyad in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "CD40-CD40 Ligand Interactions in Experimental Allergic Encephalomyelit" by Koen Gerritse, Jon D. Laman et al. [digitalcommons.dartmouth.edu]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD40 Induces Apoptosis in Carcinoma Cells through Activation of Cytotoxic Ligands of the Tumor Necrosis Factor Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Mechanisms of immunotherapeutic intervention by anti-CD40L (CD154) antibody in an animal model of multiple sclerosis [jci.org]
- 9. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-BIO8898: Applications in Cancer Immunology Research
Application Note & Protocols
For Research Use Only
Introduction
The interaction between CD40 and its ligand, CD154 (also known as CD40L), is a critical co-stimulatory signaling pathway that governs a wide array of immune responses. This interaction is pivotal for the activation and maturation of antigen-presenting cells (APCs), such as dendritic cells and B cells, and for the priming and effector function of T cells.[1][2][3] In the context of oncology, the CD40-CD154 axis plays a dual role. Its activation can lead to potent anti-tumor immunity; however, in certain malignancies, this pathway may contribute to cell proliferation and immune evasion.[4][5]
(Rac)-BIO8898 is a potent, cell-permeable small molecule inhibitor of the CD40-CD154 interaction.[6] It offers a powerful tool for researchers to investigate the functional consequences of blocking this critical co-stimulatory pathway in various cancer immunology models. This document provides detailed application notes and experimental protocols for the use of this compound in cancer immunology research.
Mechanism of Action
This compound functions by directly interfering with the binding of CD154 on activated T cells to the CD40 receptor on APCs and tumor cells. The mechanism involves the inhibitor intercalating between the subunits of the trimeric CD154 protein. This binding disrupts the three-fold symmetry of the CD154 trimer, which is essential for its proper interaction with the CD40 receptor.[7] By preventing this interaction, this compound effectively blocks the downstream signaling cascades that lead to immune cell activation and effector function. This inhibitory action has been demonstrated to prevent CD40L-induced apoptosis in cellular assays.[7]
Applications in Cancer Immunology Research
This compound is a valuable tool for a range of in vitro and ex vivo studies in cancer immunology, including:
-
Investigating the role of CD40-CD154 in T-cell activation and proliferation: By blocking this co-stimulatory pathway, researchers can elucidate its importance in primary T-cell activation, differentiation, and memory formation in response to tumor antigens.
-
Studying the maturation and function of antigen-presenting cells (APCs): The effect of CD40-CD154 blockade on dendritic cell (DC) and B-cell maturation, cytokine production, and their ability to prime anti-tumor T-cell responses can be assessed.
-
Elucidating mechanisms of tumor immune evasion: In tumor models where the CD40-CD154 pathway is implicated in pro-tumoral inflammation or direct tumor cell proliferation, this compound can be used to dissect these mechanisms.[4]
-
Modulating the tumor microenvironment: Researchers can use this compound to study the impact of CD40-CD154 inhibition on the cellular composition and cytokine milieu of the tumor microenvironment in co-culture systems.
-
Evaluating combination therapies: this compound can be used in conjunction with other immunomodulatory agents or standard chemotherapeutics to explore synergistic effects in pre-clinical models.
Quantitative Data
The following table summarizes the known quantitative data for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell types and assay conditions.
| Parameter | Value | Reference(s) |
| IC₅₀ (Inhibition of soluble CD40L binding to CD40-Ig) | ~25 µM | [6][7] |
Experimental Protocols
Protocol 1: Inhibition of T-Cell Proliferation in an APC-T-Cell Co-culture
This protocol details a method to assess the effect of this compound on T-cell proliferation when co-cultured with antigen-presenting cells.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Antigen-presenting cells (e.g., bone marrow-derived dendritic cells, B-cells)
-
Tumor-specific antigen (peptide or whole protein)
-
Naive CD4+ or CD8+ T-cells
-
Cell proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD25)
Procedure:
-
APC Preparation:
-
T-Cell Preparation:
-
Isolate naive CD4+ or CD8+ T-cells from splenocytes or peripheral blood.
-
Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 µM to 100 µM is recommended. Include a DMSO vehicle control.
-
Plate the antigen-pulsed APCs in a 96-well plate.
-
Add the labeled T-cells to the wells containing APCs at an optimized ratio (e.g., 1:10 APC:T-cell).[8]
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Include control wells with T-cells alone (no APCs) and T-cells with non-antigen-pulsed APCs.
-
-
Incubation and Analysis:
-
Incubate the co-culture plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25).
-
Analyze the samples by flow cytometry. T-cell proliferation is measured by the dilution of the proliferation dye in the CD4+ or CD8+ T-cell population.
-
Protocol 2: Inhibition of Immune Cell-Mediated Tumor Cell Apoptosis
This protocol is designed to evaluate the role of the CD40-CD154 interaction in the killing of tumor cells by pre-activated T-cells.
Materials:
-
This compound
-
DMSO (vehicle control)
-
CD40-expressing tumor cell line
-
Effector T-cells (e.g., tumor-infiltrating lymphocytes or activated PBMCs)
-
Complete culture medium
-
96-well flat-bottom culture plates
-
Apoptosis detection reagent (e.g., Caspase-3/7 Green Reagent, Annexin V)
-
Live-cell imaging system or flow cytometer
Procedure:
-
Cell Preparation:
-
Activate effector T-cells using standard methods (e.g., anti-CD3/CD28 beads) for 2-3 days prior to the assay.[9]
-
Culture the target tumor cell line. Ensure the tumor cells express CD40.
-
Seed the tumor cells in a 96-well plate and allow them to adhere overnight.
-
-
Co-culture and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, including a DMSO vehicle control.
-
Remove the medium from the tumor cells and add the pre-activated T-cells at a desired effector-to-target (E:T) ratio.
-
Add the different concentrations of this compound or vehicle control to the co-culture.
-
Include control wells with tumor cells alone and tumor cells with T-cells but no inhibitor.
-
-
Apoptosis Detection:
-
Add the apoptosis detection reagent to the wells at the beginning of the co-culture for real-time analysis, or at the end of the incubation period for endpoint analysis.[10]
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Live-Cell Imaging: Acquire images at regular intervals (e.g., every 2-4 hours) for 24-72 hours to monitor the kinetics of tumor cell apoptosis.[9][11]
-
Flow Cytometry: At the end of the incubation period, gently harvest the cells and stain with Annexin V and a viability dye. Analyze the percentage of apoptotic tumor cells.
-
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. karger.com [karger.com]
- 3. Multiple effects of CD40–CD40L axis in immunity against infection and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD40-CD154 interaction would correlate with proliferation and immune escape in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective immunity induced by tumor vaccines requires interaction between CD40 and its ligand, CD154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Real Time Detection of In Vitro Tumor Cell Apoptosis Induced by CD8+ T Cells to Study Immune Suppressive Functions of Tumor-infiltrating Myeloid Cells [jove.com]
- 10. sartorius.com [sartorius.com]
- 11. criver.com [criver.com]
Application Notes and Protocols for (Rac)-BIO8898 in T-cell and B-cell Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD154 (also known as CD40L) co-stimulatory interaction.[1][2] This interaction is a cornerstone of T-cell dependent humoral immunity, playing a critical role in the activation, proliferation, and differentiation of B-cells into antibody-producing plasma cells and memory B-cells.[3][4][5] The aberrant regulation of the CD40-CD154 pathway is implicated in various autoimmune diseases and B-cell malignancies, making it a key target for therapeutic intervention.
This compound exerts its inhibitory effect by intercalating between the subunits of the homotrimeric CD40L, inducing a conformational change that disrupts its ability to bind to the CD40 receptor on B-cells.[1][6] This mechanism effectively blocks the downstream signaling cascades that drive B-cell responses. These application notes provide detailed protocols for utilizing this compound to study and modulate T-cell and B-cell interactions in vitro.
Principle of Action
The interaction between CD40 on B-cells and CD154 on activated T-helper cells provides a crucial second signal for B-cell activation, following the initial signal from the B-cell receptor (BCR) recognizing its cognate antigen. This co-stimulation is essential for processes such as immunoglobulin class switching, somatic hypermutation, and the formation of germinal centers.[3] this compound, by inhibiting the CD40-CD154 interaction, allows researchers to dissect the specific contributions of this pathway to B-cell fate and function.
Physicochemical and In Vitro Activity Data
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₄N₈O₆ | [7] |
| Molecular Weight | 909.13 g/mol | [7] |
| Target | CD154 (CD40L) | [1][2] |
| IC₅₀ | ~25 µM for inhibition of soluble CD154 binding to CD40-Ig | [1][2] |
| Solubility | Soluble in DMSO | [7] |
Signaling Pathway of T-cell Help to B-cells via CD40-CD154
The binding of CD154 on an activated T-cell to CD40 on a B-cell initiates a complex signaling cascade within the B-cell, leading to its activation, proliferation, and differentiation. The diagram below illustrates the key pathways involved.
Experimental Protocols
Preparation of this compound Stock Solution
-
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a final concentration of 10-50 mM.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 1: Inhibition of T-cell Dependent B-cell Activation in a T-cell/B-cell Co-culture System
This protocol outlines a method to assess the inhibitory effect of this compound on B-cell activation in a co-culture with pre-activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T-cell isolation kit (negative selection)
-
B-cell isolation kit (negative selection)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound stock solution
-
DMSO (vehicle control)
-
Fluorescently labeled antibodies for flow cytometry: anti-CD19, anti-CD69, anti-CD86
-
96-well round-bottom culture plates
Experimental Workflow:
Procedure:
-
Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T-cells and B-cells from PBMCs using negative selection kits according to the manufacturer's instructions. Purity should be >95%.
-
-
T-cell Activation:
-
Activate purified CD4+ T-cells by culturing them in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL) and soluble anti-CD28 antibody (1-2 µg/mL) for 24-48 hours.
-
-
Co-culture Setup:
-
Harvest the pre-activated T-cells and wash them to remove residual antibodies.
-
In a new 96-well round-bottom plate, co-culture the activated T-cells with purified resting B-cells at a 1:1 ratio (e.g., 1 x 10⁵ T-cells and 1 x 10⁵ B-cells per well) in a final volume of 200 µL of complete RPMI-1640 medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Add the diluted inhibitor or vehicle control to the co-culture wells.
-
-
Incubation:
-
Incubate the co-culture plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
-
Analysis of B-cell Activation:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against CD19 (to gate on B-cells), CD69 (an early activation marker), and CD86 (a co-stimulatory molecule upregulated upon activation).
-
Analyze the expression of CD69 and CD86 on the CD19+ B-cell population using a flow cytometer.
-
Expected Results and Data Presentation:
This compound is expected to inhibit the upregulation of CD69 and CD86 on B-cells in a dose-dependent manner.
| Treatment | Concentration (µM) | % CD69+ of CD19+ B-cells (Mean ± SD) | % CD86+ of CD19+ B-cells (Mean ± SD) |
| Untreated Control | 0 | ||
| Vehicle (DMSO) | 0 | ||
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Protocol 2: Inhibition of B-cell Proliferation and Differentiation using a CD40L-expressing Feeder Cell Line
This protocol utilizes a cell line engineered to express CD40L, providing a consistent and robust CD40 signal to B-cells, in the presence of IL-4 or IL-21 to promote proliferation and differentiation.
Materials:
-
Human B-cell isolation kit
-
CD40L-expressing fibroblast cell line (e.g., L-CD40L)
-
Mitomycin C or irradiation source to growth-arrest feeder cells
-
RPMI-1640 medium with supplements
-
Recombinant human IL-4 or IL-21
-
This compound stock solution
-
DMSO (vehicle control)
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
Fluorescently labeled antibodies for flow cytometry: anti-CD19, anti-CD27, anti-CD38
-
ELISA kit for human IgG and IgM
-
96-well flat-bottom culture plates
Procedure:
-
Feeder Cell Preparation:
-
Culture the CD40L-expressing fibroblast cell line to confluency.
-
Growth-arrest the feeder cells by treating with mitomycin C (10 µg/mL for 30 minutes) or by irradiation (e.g., 30 Gy).
-
Wash the cells extensively to remove any residual mitomycin C.
-
Seed the growth-arrested feeder cells into a 96-well flat-bottom plate at a density that allows them to form a monolayer (e.g., 2 x 10⁴ cells/well). Allow them to adhere overnight.
-
-
B-cell Preparation and Labeling:
-
Isolate B-cells from PBMCs.
-
For proliferation analysis, label the B-cells with a cell proliferation dye according to the manufacturer's protocol.
-
-
Co-culture and Treatment:
-
Remove the medium from the feeder cell plate and add 1 x 10⁵ labeled or unlabeled B-cells per well.
-
Add recombinant human IL-4 (e.g., 50 ng/mL) or IL-21 (e.g., 50 ng/mL) to the wells.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Analysis:
-
B-cell Proliferation: Harvest the cells and analyze the dilution of the proliferation dye in the CD19+ B-cell population by flow cytometry.
-
B-cell Differentiation: Harvest the cells and stain for CD19, CD27, and CD38. Analyze the percentage of plasmablasts (CD19+CD27++CD38++) by flow cytometry.
-
Immunoglobulin Secretion: Collect the culture supernatants before harvesting the cells. Quantify the concentration of secreted IgG and IgM using ELISA.
-
Expected Results and Data Presentation:
This compound should inhibit B-cell proliferation, differentiation into plasmablasts, and immunoglobulin secretion in a dose-dependent manner.
B-cell Proliferation and Differentiation Data:
| Treatment | Concentration (µM) | Proliferation Index (Mean ± SD) | % Plasmablasts (CD27++CD38++) of CD19+ (Mean ± SD) |
| Untreated Control | 0 | ||
| Vehicle (DMSO) | 0 | ||
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Immunoglobulin Secretion Data:
| Treatment | Concentration (µM) | IgM (ng/mL) (Mean ± SD) | IgG (ng/mL) (Mean ± SD) |
| Untreated Control | 0 | ||
| Vehicle (DMSO) | 0 | ||
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Troubleshooting and Considerations
-
Cell Viability: Always assess cell viability (e.g., using a viability dye like 7-AAD or propidium (B1200493) iodide) in your flow cytometry analysis to exclude dead cells. High concentrations of this compound or DMSO may have cytotoxic effects.
-
Inhibitor Potency: The reported IC₅₀ of ~25 µM was determined in a cell-free binding assay.[1][2] The effective concentration in cell-based assays may vary depending on the specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal working concentration for your system.
-
T-cell Activation State: The level of CD154 expression on T-cells can vary depending on the activation method and duration. Ensure consistent T-cell activation for reproducible results in the co-culture model.
-
Control Experiments: Always include appropriate controls, such as B-cells cultured alone, T-cells cultured alone, and co-cultures without T-cell activation signals, to establish baseline responses.
Conclusion
This compound is a valuable research tool for investigating the role of the CD40-CD154 co-stimulatory pathway in T-cell and B-cell interactions. The protocols provided herein offer a framework for studying the effects of this inhibitor on B-cell activation, proliferation, and differentiation. By carefully designing and executing these experiments, researchers can gain deeper insights into the mechanisms of humoral immunity and explore the therapeutic potential of targeting this critical immune checkpoint.
References
- 1. Constitutive CD40 signaling in B cells selectively activates the noncanonical NF-κB pathway and promotes lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune system - T Cells, B Cells, Activation | Britannica [britannica.com]
- 5. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for (Rac)-BIO8898 in Pancreatic Islet Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (Rac)-BIO8898, a small molecule inhibitor of the CD40-CD40L interaction, in the context of pancreatic islet transplantation research. The provided protocols are based on established methodologies in the field and serve as a guide for investigating the efficacy of this compound in preventing allograft rejection.
Introduction
Pancreatic islet transplantation is a promising cellular therapy for the treatment of type 1 diabetes, offering the potential to restore glycemic control and achieve insulin (B600854) independence.[1][2] However, the success of this procedure is often limited by a robust immune response mounted by the recipient against the transplanted allogeneic islets, leading to graft rejection.[3] A critical pathway in the activation of the adaptive immune response is the co-stimulatory interaction between CD40 on antigen-presenting cells (APCs) and the CD40 ligand (CD40L or CD154) on T-cells.[4][5] Blockade of this CD40-CD40L pathway has been shown to be a highly effective strategy for inducing immune tolerance in various transplantation models, including pancreatic islet transplantation.[4][6]
This compound is a synthetic organic molecule that has been identified as an inhibitor of the CD40-CD40L interaction.[5][7][8] Its unique mechanism of action offers a potential therapeutic avenue to prevent islet allograft rejection.
Mechanism of Action of this compound
This compound functions as a small molecule inhibitor of the trimeric cytokine CD40L.[7][8][9] Unlike antibodies that typically bind to the surface of a protein, BIO8898 intercalates deeply between two of the three subunits of the CD40L homotrimer.[7][8] This binding disrupts the constitutive protein-protein interface, breaking the three-fold symmetry of the CD40L molecule and inducing a conformational change.[7][8] This structural alteration allosterically prevents CD40L from binding to its receptor, CD40, on APCs, thereby inhibiting the downstream signaling cascade required for T-cell activation, differentiation, and survival. The binding of BIO8898 is reversible and does not cause the dissociation of the CD40L trimer.[7][8]
Application Notes
Proposed Application
This compound is proposed for use as an immunomodulatory agent in preclinical pancreatic islet transplantation studies to prevent allograft rejection. By inhibiting the CD40-CD40L co-stimulatory pathway, this compound has the potential to induce a state of immune tolerance, leading to long-term survival and function of transplanted islets without the need for global immunosuppression, which can have adverse effects on islet function.[4]
Quantitative Data Summary for In Vivo Studies
The following table outlines the key quantitative data that should be collected in a preclinical study evaluating the efficacy of this compound in a murine islet transplantation model.
| Parameter | Metric | Purpose | Typical Control Group Outcome | Expected Outcome with this compound |
| Graft Survival | Median Survival Time (days) | To assess the overall efficacy of the treatment in preventing rejection. | 7-14 days | > 60 days |
| Graft Function | Blood Glucose Levels (mg/dL) | To monitor the function of the transplanted islets in maintaining normoglycemia. | Return to hyperglycemia within 2 weeks | Sustained normoglycemia (<200 mg/dL) |
| Immune Cell Infiltration | % of CD4+ and CD8+ T-cells in graft | To quantify the extent of immune cell infiltration into the islet allograft. | High infiltration | Significantly reduced infiltration |
| T-cell Activation | Expression of activation markers (e.g., CD25, CD69) on T-cells in draining lymph nodes | To assess the effect of the treatment on T-cell activation. | High expression | Reduced expression |
| Body Weight | Change in body weight (grams) | To monitor the general health and well-being of the recipient animals. | Weight loss post-rejection | Stable body weight |
Experimental Protocols
The following protocols describe a standard approach for evaluating the efficacy of this compound in a murine model of allogeneic pancreatic islet transplantation.
Murine Model for Allogeneic Islet Transplantation
A commonly used and well-characterized model for allogeneic islet transplantation involves a full MHC mismatch between the donor and recipient mouse strains.[4]
-
Islet Donors: DBA/2 mice
-
Recipients: C57BL/6 mice
-
Induction of Diabetes in Recipients: Diabetes is induced in recipient C57BL/6 mice by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 180-200 mg/kg.[10] Diabetes is confirmed by two consecutive non-fasting blood glucose readings >300 mg/dL.
Pancreatic Islet Isolation and Transplantation Protocol
This protocol is adapted from standardized methods for murine islet isolation and transplantation.[4]
Materials:
-
Collagenase P solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll density gradient
-
Culture medium (e.g., RPMI-1640)
-
Surgical instruments
-
Anesthesia
Protocol:
-
Pancreas Digestion: Euthanize donor DBA/2 mice. Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution.
-
Islet Purification: Incubate the distended pancreas at 37°C for 15-20 minutes. Mechanically disrupt the digested tissue and purify the islets using a Ficoll density gradient.
-
Islet Culture: Hand-pick the purified islets under a microscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Transplantation: Anesthetize the diabetic recipient C57BL/6 mouse. Implant a counted number of islets (typically 200-300) under the kidney capsule.
This compound Administration Protocol
Preparation of this compound:
-
The optimal vehicle for in vivo administration of this compound needs to be determined based on its solubility and stability. A common vehicle for small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare a stock solution of this compound and dilute it to the desired final concentration immediately before use.
Administration:
-
Dosage: The effective in vivo dose of this compound would need to be determined through dose-ranging studies. Based on in vitro IC50 values (approximately 25 µM for inhibiting CD40L binding), a starting dose for in vivo studies could be in the range of 10-50 mg/kg.[7][8]
-
Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are common routes for small molecule administration in mice.
-
Dosing Schedule: Administer this compound daily or twice daily (b.i.d.), starting on the day of transplantation (Day 0) and continuing for a defined period (e.g., 30-60 days).
Monitoring and Endpoint Analysis
Graft Function:
-
Monitor non-fasting blood glucose levels 2-3 times per week using a glucometer.
-
Graft rejection is defined as a return to hyperglycemia (blood glucose >250 mg/dL) for two consecutive measurements.
Immunological Analysis:
-
At the end of the study or at the time of rejection, harvest the graft-bearing kidney, spleen, and draining lymph nodes.
-
Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on the graft-bearing kidney to assess islet morphology and the extent of immune cell infiltration.
-
Immunohistochemistry: Stain tissue sections for immune cell markers such as CD4 and CD8 to characterize the infiltrating cells.
-
Flow Cytometry: Prepare single-cell suspensions from the spleen and draining lymph nodes to analyze the frequency and activation state of different immune cell populations.
Conclusion
This compound represents a promising small molecule inhibitor for the prevention of pancreatic islet allograft rejection. Its unique mechanism of action, targeting the CD40L trimer, provides a novel approach to immunomodulation. The protocols outlined above provide a framework for the preclinical evaluation of this compound in a relevant animal model of islet transplantation. Successful outcomes in such studies could pave the way for the development of new therapeutic strategies to improve the long-term success of islet transplantation for patients with type 1 diabetes.
References
- 1. Pancreatic islet transplantation: current advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Tolerance-Inducing Strategies in Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Diabetes Mellitus for Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-BIO8898 in the Prevention of Type 1 Diabetes in Non-Obese Diabetic (NOD) Mice
Disclaimer: The following application notes and protocols are provided as a scientifically-informed guide for research purposes. As of the date of this document, there are no direct published studies evaluating the efficacy of (Rac)-BIO8898 for the prevention of type 1 diabetes in NOD mice. Therefore, the experimental protocols described herein are hypothetical and based on the known mechanism of action of BIO8898 as a CD40-CD154 inhibitor and established methodologies for testing similar therapeutic agents in the NOD mouse model of type 1 diabetes.
Introduction
Type 1 diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. The non-obese diabetic (NOD) mouse is a widely used animal model for studying the pathogenesis of T1D and for evaluating potential therapeutic interventions. The interaction between the CD40 receptor, expressed on antigen-presenting cells (APCs) like B cells and macrophages, and its ligand, CD154 (or CD40L), primarily expressed on activated T cells, is a critical co-stimulatory pathway in the adaptive immune response. Dysregulation of this pathway is implicated in the development of autoimmune diseases, including T1D.
This compound is a small molecule inhibitor of the CD40-CD154 interaction. It functions by binding to the trimeric CD154 protein, disrupting its three-fold symmetry and thereby inhibiting its ability to bind to the CD40 receptor. This disruption of the CD40-CD154 signaling cascade can potentially suppress the T-cell-mediated autoimmune response that leads to the destruction of pancreatic beta cells.
These application notes provide a theoretical framework for investigating the potential of this compound as a prophylactic agent for type 1 diabetes in the NOD mouse model.
This compound: Known In Vitro Activity
The following table summarizes the reported in vitro activity of BIO8898.
| Parameter | Value | Reference |
| Target | CD154 (CD40 Ligand) | [1] |
| Mechanism of Action | Binds to the CD154 trimer, disrupting its symmetry and inhibiting its binding to the CD40 receptor. | [1] |
| IC50 (Inhibition of soluble CD40L binding to CD40-Ig) | ~25 µM | [1][2] |
| Cellular Activity | Inhibits CD40L-induced apoptosis in a dose-dependent manner. | [1][2] |
CD40-CD154 Signaling Pathway
The interaction between CD40 on APCs and CD154 on activated T-helper cells is a crucial co-stimulatory signal for both T-cell and B-cell activation and function.
Hypothetical Experimental Workflow for Prophylactic Treatment in NOD Mice
The following diagram outlines a potential experimental workflow for evaluating the efficacy of this compound in preventing type 1 diabetes in NOD mice.
Experimental Protocols
Animal Model and Husbandry
-
Strain: Female Non-Obese Diabetic (NOD/ShiLtJ) mice are recommended due to their higher incidence of spontaneous diabetes.
-
Source: Procure animals from a reputable vendor (e.g., The Jackson Laboratory).
-
Age: Start acclimatization at 4 weeks of age.
-
Housing: House mice in a specific-pathogen-free (SPF) facility. Maintain a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Group Size: A minimum of 15-20 mice per group is recommended to achieve statistical power.
Preparation and Administration of this compound
-
Vehicle Selection: A suitable vehicle for oral administration should be determined based on the solubility and stability of this compound. Common vehicles include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG).
-
Dose Selection: Dose-ranging studies may be necessary. A starting point could be based on converting the in vitro IC50 to an in vivo dose, though this often requires significant optimization.
-
Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle immediately before administration.
-
Administration: Administer the compound via oral gavage daily. Ensure personnel are properly trained in this technique to minimize stress and injury to the animals. A control group receiving only the vehicle is essential.
Monitoring for Diabetes
-
Frequency: Monitor blood glucose levels weekly, starting from the initiation of treatment.
-
Method: Collect a small drop of blood from the tail vein and measure glucose concentration using a standard glucometer.
-
Diabetes Onset: Diabetes is typically defined as two consecutive non-fasting blood glucose readings of >250 mg/dL.
-
Body Weight: Record the body weight of each mouse weekly.
Assessment of Insulitis
-
Tissue Collection: At the study endpoint, euthanize the mice and carefully dissect the pancreas.
-
Fixation and Processing: Fix the pancreas in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E).
-
Scoring: Score the degree of immune cell infiltration (insulitis) in the islets of Langerhans under a microscope. A common scoring system is as follows:
-
Score 0: No infiltration.
-
Score 1: Peri-insulitis (immune cells surrounding the islet).
-
Score 2: Moderate insulitis (<50% of the islet infiltrated).
-
Score 3: Severe insulitis (>50% of the islet infiltrated).
-
Score 4: Complete islet destruction. At least 20-30 islets per mouse should be scored.
-
Hypothetical Data Presentation
The following tables are examples of how data from a prophylactic study with this compound in NOD mice could be presented. The data shown are for illustrative purposes only.
Table 1: Diabetes Incidence in NOD Mice
| Treatment Group | Number of Mice | Diabetes-Free at 30 Weeks (%) | Median Age of Onset (weeks) |
| Vehicle Control | 20 | 15% | 18 |
| This compound (X mg/kg) | 20 | 55% | 26 |
| * p < 0.05 compared to Vehicle Control |
Table 2: Non-Fasting Blood Glucose Levels Over Time (Mean ± SEM)
| Week | Vehicle Control (mg/dL) | This compound (X mg/kg) (mg/dL) |
| 5 | 135 ± 8 | 138 ± 9 |
| 10 | 155 ± 12 | 145 ± 10 |
| 15 | 210 ± 25 | 160 ± 15 |
| 20 | 350 ± 40 | 180 ± 20 |
| 25 | 420 ± 50 | 205 ± 25 |
| 30 | 480 ± 60 | 230 ± 30 |
| * p < 0.05 compared to Vehicle Control |
Table 3: Insulitis Scores at 30 Weeks of Age (Percentage of Islets)
| Insulitis Score | Vehicle Control (%) | This compound (X mg/kg) (%) |
| 0 (No infiltration) | 10 | 35 |
| 1 (Peri-insulitis) | 15 | 40 |
| 2 (Moderate) | 25 | 15 |
| 3 (Severe) | 40 | 8 |
| 4 (Destruction) | 10 | 2 |
| p < 0.05 compared to Vehicle Control |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound in the context of type 1 diabetes prevention in NOD mice. The disruption of the CD40-CD154 co-stimulatory pathway by BIO8898 presents a rational therapeutic strategy. Rigorous and well-controlled in vivo studies, following protocols similar to those outlined, are necessary to determine the true potential of this compound in preventing autoimmune diabetes. Researchers should adapt these guidelines based on their specific experimental setup and the physicochemical properties of the compound.
References
(Rac)-BIO8898: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-BIO8898 is a potent small molecule inhibitor of the CD40-CD40L (also known as CD154) protein-protein interaction.[1][2][3] This interaction is a critical co-stimulatory signal in the immune system, playing a crucial role in the activation of B cells, dendritic cells, and macrophages. Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.[4]
BIO8898 functions by intercalating between the subunits of the trimeric CD40 ligand (CD40L), disrupting its native three-fold symmetry.[5][6] This structural disruption prevents CD40L from effectively binding to its receptor, CD40, thereby inhibiting downstream signaling pathways that lead to immune cell activation, proliferation, and survival.[4][5] In cell-based assays, BIO8898 has been shown to inhibit CD40L-dependent apoptosis.[1][5]
These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments, offering a foundation for investigating its biological effects.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Source |
| Target | CD40-CD40L Interaction | [1][2][3] |
| IC50 | ~25 µM (inhibition of soluble CD40L binding to CD40-Ig) | [1][2][3][5] |
| Molecular Formula | C₅₃H₆₄N₈O₆ | MedChemExpress Product Data Sheet |
| Molecular Weight | 909.13 g/mol | MedChemExpress Product Data Sheet |
| Solubility | DMSO: ≥ 100 mg/mL | MedChemExpress Product Data Sheet |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][3] |
Signaling Pathway and Experimental Workflow
CD40-CD40L Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the CD40-CD40L signaling pathway by this compound.
General Experimental Workflow for this compound in Cell Culture
Caption: A generalized workflow for cell culture experiments using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
Procedure:
-
To prepare a 10 mM stock solution, dissolve 9.09 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in solubilization.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol for CD40L-Induced Apoptosis Inhibition Assay
This protocol is adapted from studies demonstrating the inhibitory effect of BIO8898 on CD40L-induced apoptosis in a Baby Hamster Kidney (BHK) cell line stably expressing a chimeric CD40-TNFRp75 receptor.[5]
Materials:
-
BHK cells stably expressing a CD40-TNFRp75 chimeric receptor
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Soluble recombinant human CD40L
-
Cycloheximide (B1669411) (optional, to enhance apoptosis)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the BHK cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0-100 µM.[1] Remember to include a vehicle control (DMSO).
-
Prepare a solution of soluble CD40L (and cycloheximide, if used) in complete medium. A final concentration of 3 ng/mL for CD40L and 50 µg/mL for cycloheximide has been reported to induce apoptosis.[1]
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Add the CD40L solution to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the concentration of this compound to determine the dose-dependent inhibition of CD40L-induced apoptosis.
-
Protocol for Inhibition of B-Cell Proliferation
This is a general protocol for assessing the effect of this compound on B-cell proliferation induced by CD40L. This protocol may require optimization for specific B-cell sources (e.g., primary human B cells, B-cell lines like Ramos).
Materials:
-
Isolated primary B cells or a B-cell line
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol)
-
This compound stock solution (10 mM in DMSO)
-
Soluble recombinant human CD40L
-
IL-4 (optional, co-stimulant for B-cell proliferation)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
96-well round-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Cell Staining (CFSE):
-
Resuspend B cells at 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells in complete medium and seed them in a 96-well round-bottom plate at 1 x 10⁵ to 2 x 10⁵ cells per well.
-
Add serial dilutions of this compound (e.g., 0-100 µM) to the wells, including a vehicle control.
-
Add soluble CD40L (e.g., 100-500 ng/mL) and IL-4 (e.g., 10-20 ng/mL) to stimulate proliferation.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C, 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Analyze the CFSE fluorescence using a flow cytometer. Proliferating cells will show a sequential halving of CFSE intensity with each cell division.
-
-
Data Analysis:
-
Quantify the percentage of divided cells and the proliferation index in each treatment group.
-
Plot the proliferation data against the concentration of this compound to assess its inhibitory effect.
-
Conclusion
This compound is a valuable tool for studying the biological roles of the CD40-CD40L interaction. The protocols outlined in these application notes provide a framework for investigating its effects on cell viability, apoptosis, and proliferation. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental questions. The provided diagrams and quantitative data serve as a quick reference for understanding the mechanism of action and planning experiments with this potent CD40-CD40L inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
(Rac)-BIO8898 Technical Support Center: Solubility and Handling
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of (Rac)-BIO8898, along with troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the CD40-CD154 co-stimulatory interaction.[1][2][3][4] It functions by binding to the CD40 ligand (CD154), a member of the tumor necrosis factor (TNF) family.[5][6] Specifically, BIO8898 intercalates deeply between two subunits of the homotrimeric CD40L cytokine, disrupting its three-fold symmetry.[5][6][7] This structural disruption prevents CD40L from effectively binding to its receptor, CD40, thereby inhibiting downstream signaling pathways, such as those involved in apoptosis.[5][7][8] It has been shown to inhibit the binding of soluble CD154 to a CD40-Ig fusion protein with an IC₅₀ value of approximately 25 µM.[1][5][6][8]
Q2: I'm observing precipitation when preparing my this compound solution. What should I do?
A2: Precipitation during preparation can often be resolved by applying gentle heat and/or sonication to aid dissolution.[3][8] It is crucial to ensure that each solvent is added sequentially and the solution is mixed thoroughly at each step, as outlined in the detailed experimental protocols below. If precipitation persists, consider preparing a fresh stock solution using newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact solubility.[3]
Q3: What is the recommended method for storing this compound stock solutions?
A3: To maintain the stability and activity of this compound, prepared stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[3][8] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3][8]
Q4: For in vivo studies, how fresh should the working solution be?
A4: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure maximum potency and reliability of experimental results.[3]
Q5: Can I use a different solvent for my cell-based assays?
A5: While DMSO is the recommended solvent for creating high-concentration stock solutions, the final concentration of DMSO in your cell culture media should be kept very low (typically <0.1%) to avoid cellular toxicity. The solubility of this compound was a limiting factor in some cellular assays at very low DMSO levels.[5] Therefore, it is critical to perform vehicle controls and determine the tolerance of your specific cell line to the final solvent concentration.
Solubility Data
The solubility of this compound has been determined in various solvent systems for both in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 110.00 mM | Ultrasonic treatment is needed for complete dissolution.[1][3] |
Table 2: In Vivo Formulations & Solubility
| Formulation (v/v) | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.75 mM) | Prepare by adding each solvent sequentially. Ultrasonic treatment may be required.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.75 mM) | Prepare by adding DMSO stock to the SBE-β-CD solution. Ultrasonic treatment may be required.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.75 mM) | Prepare by adding DMSO stock to the corn oil. Ultrasonic treatment may be required.[1] |
Experimental Protocols & Methodologies
Adherence to proper preparation techniques is critical for achieving complete dissolution and ensuring the effectiveness of this compound in your experiments.
Protocol 1: Preparation of High-Concentration DMSO Stock Solution (In Vitro)
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.[1][3]
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1][3]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[3][8]
Protocol 2: Preparation of Formulation for In Vivo Administration
This protocol provides a method for preparing a 1 mL working solution at a concentration of 2.5 mg/mL.
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your DMSO stock solution and mix thoroughly until the solution is uniform.[3]
-
Add 50 µL of Tween-80 to the mixture and mix again until evenly dispersed.[3]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[3]
-
If any precipitation or phase separation is observed, use sonication and/or gentle warming to clarify the solution.[3] Use this freshly prepared solution for your experiment on the same day.[3]
Visualized Data and Pathways
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing common solubility challenges encountered with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Mechanism of Action: CD40-CD40L Signaling Inhibition
This compound disrupts the interaction between the CD40 Ligand (CD154) on T-cells and the CD40 receptor on Antigen Presenting Cells (APCs), such as B-cells. This diagram illustrates the signaling pathway and the point of inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
(Rac)-BIO8898 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of (Rac)-BIO8898, a potent inhibitor of the CD40-CD154 interaction.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Adhering to these conditions is crucial for maintaining the compound's stability and activity.
Q2: How should I prepare stock solutions of this compound?
A2: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It is advisable to prepare a high-concentration stock solution, for example, at 100 mg/mL, which can then be diluted to the final working concentration in your experimental buffer or medium. To aid dissolution, ultrasonic treatment may be necessary.[1]
Q3: Can I store this compound solutions for future use?
A3: Yes, stock solutions of this compound in DMSO can be stored. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound can be used in in vivo experiments. However, due to the potential for precipitation in aqueous environments, specific formulation strategies are required. Common methods involve the use of co-solvents. For working solutions intended for in vivo use, it is best to prepare them fresh on the day of the experiment.[2]
Stability and Storage Data
Proper handling and storage of this compound are essential to ensure its stability and performance in your experiments. The following tables summarize the recommended storage conditions and stability data for both the powdered form and solutions of the compound.
Table 1: Storage and Stability of this compound Powder
| Storage Temperature | Duration |
| -20°C | 3 years[4] |
| 4°C | 2 years[4] |
Table 2: Storage and Stability of this compound in Solvent
| Storage Temperature | Solvent | Duration |
| -80°C | DMSO | 6 months[1][2] |
| -20°C | DMSO | 1 month[1][2] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the tube to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for short intervals until a clear solution is obtained.[1]
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: CD40-CD154 Binding Assay (ELISA-based)
This protocol outlines a competitive binding assay to evaluate the inhibitory effect of this compound on the CD40-CD154 interaction.
Materials:
-
Recombinant human CD40-Ig fusion protein
-
Recombinant human CD154 (CD40L)
-
This compound stock solution
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
HRP-conjugated anti-CD154 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well high-binding microplate
Procedure:
-
Coat the wells of a 96-well microplate with CD40-Ig fusion protein overnight at 4°C.
-
Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer (Assay buffer) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound and a fixed concentration of recombinant CD154 to the wells. Include a control with CD154 and no inhibitor.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Add HRP-conjugated anti-CD154 antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of CD154 to CD40, indicating the inhibitory activity of this compound.
Protocol 3: CD40L-Induced Apoptosis Inhibition Assay
This protocol details a cell-based assay to assess the ability of this compound to inhibit apoptosis induced by CD40L.
Materials:
-
A cell line expressing CD40 (e.g., certain B-cell lymphoma lines)
-
Recombinant soluble CD40L (sCD40L)
-
This compound stock solution
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed the CD40-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding a predetermined optimal concentration of sCD40L to the wells. Include a control group with cells treated with sCD40L but no inhibitor, and a negative control with untreated cells.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells. A reduction in the apoptotic cell population in the presence of this compound indicates its inhibitory effect.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous solution.
-
Cause: this compound has low aqueous solubility.
-
Solution:
-
Ensure the final concentration of DMSO in your aqueous working solution is low (typically <0.5%).
-
For in vivo studies, use a co-solvent formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Prepare this by adding each solvent sequentially and mixing well at each step.
-
Gentle heating and/or sonication can aid in dissolving any precipitate that forms during preparation.[2]
-
Issue 2: Inconsistent results between experiments.
-
Cause: This could be due to compound degradation, variability in cell culture conditions, or pipetting errors.
-
Solution:
-
Compound Stability: Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2][3]
-
Cell Culture: Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase.
-
Pipetting: Use calibrated pipettes and ensure accurate and consistent dilutions.
-
Issue 3: High background signal in the CD40-CD154 binding assay.
-
Cause: Insufficient blocking or non-specific binding of antibodies.
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., 3-5% non-fat dry milk in PBS).
-
Optimize the concentration of the primary and secondary antibodies.
-
Ensure thorough washing between steps to remove unbound reagents.
-
Visualizations
CD40-CD154 Signaling Pathway
The binding of CD154 (CD40L) on an activated T-cell to CD40 on an antigen-presenting cell (APC) initiates a signaling cascade that is crucial for immune activation. This pathway involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, leading to the activation of downstream signaling pathways such as NF-κB and MAPK, ultimately resulting in changes in gene expression and cellular responses like proliferation, differentiation, and cytokine production. This compound inhibits the initial interaction between CD40 and CD154.
References
preventing (Rac)-BIO8898 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of (Rac)-BIO8898 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What is the most common cause of this?
A1: The most common reason for precipitation is exceeding the solubility limit of this compound when changing the solvent composition from a high-solubility organic solvent like DMSO to a low-solubility aqueous medium. Rapidly adding the aqueous buffer to the DMSO stock, or vice versa, can cause a sudden, localized change in solvent polarity, leading to the compound "crashing out" of the solution.
Q2: How can I prevent my this compound from precipitating when preparing my working solution?
A2: To prevent precipitation, it is crucial to add the this compound DMSO stock solution to the aqueous buffer dropwise while vigorously stirring or vortexing the buffer. This gradual addition allows for more controlled mixing and dispersion, preventing localized areas of high concentration that can lead to precipitation.[1] Pre-warming the aqueous buffer to 37°C can also help, as solubility is often temperature-dependent.[2]
Q3: What is "supersaturation," and could it be the cause of the precipitation I'm observing over time?
A3: Supersaturation is a state where a solution contains a higher concentration of a dissolved substance than its equilibrium solubility allows. While this can be a strategy to enhance bioavailability, supersaturated solutions are inherently unstable. Over time, this high-energy state can lead to the compound precipitating out as it returns to a more stable, lower-energy crystalline form.[1]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Q5: I've noticed precipitation after freeze-thaw cycles of my stock solution. How can I avoid this?
A5: Repeated freeze-thaw cycles can promote the precipitation of compounds from the solution. To avoid this, it is recommended to aliquot your stock solution into smaller, single-use volumes after preparation. This prevents the need for repeated warming and cooling of the entire stock.[3][4] For long-term storage, it is recommended to store the stock solution at -80°C.[3][4][5]
Troubleshooting Guide
Issue: Immediate Precipitation Upon Dilution
| Potential Cause | Recommended Solution |
| Rapid Solvent Polarity Change | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer.[1] |
| Exceeding Solubility Limit | Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit. Refer to the solubility data tables below. |
| Low Temperature | Pre-warm the aqueous buffer to 37°C before adding the stock solution.[2] |
Issue: Precipitation Over Time (Instability)
| Potential Cause | Recommended Solution |
| Supersaturation | Prepare fresh working solutions for each experiment and use them on the same day.[3][4] Avoid long-term storage of dilute aqueous solutions. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][4] |
| pH Fluctuation | Use a well-buffered aqueous system to maintain a stable pH.[1] |
Quantitative Data Summary
In Vitro Solubility
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 110.00 mM | May require ultrasonication.[5] |
In Vivo Formulation Solubilities
| Solvent System | Solubility | Molar Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 2.75 mM | Clear solution; may require ultrasonication.[4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 2.75 mM | Clear solution; may require ultrasonication.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 2.75 mM | Clear solution; may require ultrasonication.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of newly opened, anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.[5]
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[3][4]
Protocol 2: Preparation of an In Vivo Working Solution (Example with PEG300/Tween-80)
-
Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, mixing thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution
-
50 µL of Tween-80
-
450 µL of saline
-
-
This will yield a 1 mL working solution with a final this compound concentration of 2.5 mg/mL.
-
Use this working solution fresh on the day of preparation.[4]
Visualizations
Signaling Pathway of CD40-CD40L Interaction
This compound is an inhibitor of the CD40-CD154 (CD40L) co-stimulatory interaction.[6][7] It acts by intercalating between the subunits of the trimeric CD40L, disrupting its structure and preventing its binding to the CD40 receptor.[8][9][10] This inhibition blocks downstream signaling pathways that are involved in immune responses and apoptosis.[8]
Caption: Inhibition of the CD40L-CD40 signaling cascade by this compound.
Experimental Workflow for Preparing an Aqueous Working Solution
This workflow illustrates the recommended procedure for diluting a DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.
Caption: Recommended workflow for diluting this compound to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of (Rac)-BIO8898 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of (Rac)-BIO8898 in primary cell cultures. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the CD40-CD154 (also known as CD40L) co-stimulatory interaction. It functions by intercalating between two subunits of the trimeric CD40L protein, which disrupts its three-fold symmetry and inhibits its binding to the CD40 receptor.[1] This interaction is crucial for various immune responses, including T-cell dependent B-cell activation, immunoglobulin class switching, and the formation of germinal centers.[2]
Q2: Why am I observing high cytotoxicity in my primary cells when using this compound?
A2: High cytotoxicity in primary cells treated with this compound can stem from several factors:
-
High Concentrations: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Concentrations of this compound that are well-tolerated by cell lines may be toxic to primary cells.
-
Prolonged Exposure: Continuous exposure to a small molecule inhibitor can lead to cumulative stress and cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1%.
-
On-Target Toxicity: While the intended effect of this compound is to inhibit the CD40-CD40L pathway, sustained inhibition of this pathway might interfere with essential survival signals in certain primary cell types.
-
Off-Target Effects: Although not extensively documented for this compound, small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity.[3][4][5][6][7]
Q3: What are the typical signs of cytotoxicity I should look for in my primary cell cultures?
A3: Signs of cytotoxicity can include:
-
A noticeable decrease in cell viability and density.
-
Changes in cell morphology, such as rounding up, detachment from the culture surface (for adherent cells), blebbing, or fragmentation.
-
Increased presence of floating dead cells in the culture medium.
-
Reduced metabolic activity, as measured by assays like MTT or resazurin.
-
Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.
Q4: Are there any known off-target effects of this compound?
A4: The available literature does not extensively detail the off-target effects of this compound. However, as with any small molecule inhibitor, the possibility of off-target interactions exists, especially at higher concentrations.[3][4][5][6][7] It is crucial to perform dose-response experiments and include appropriate controls to distinguish on-target from potential off-target effects.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Even at Low Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Primary Cells | Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., nanomolar) to determine the optimal non-toxic working concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is minimal (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of solvent without the inhibitor). |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] |
| Suboptimal Cell Health | Ensure that the primary cells are healthy and in a logarithmic growth phase before starting the experiment. Stressed cells are more susceptible to cytotoxicity. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Primary Cell Isolations | Standardize the primary cell isolation protocol. If possible, use cells from the same donor or pooled donors for a set of experiments. Document the passage number for cultured primary cells. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for your experiments. Over-confluent or under-confluent cultures can respond differently to treatment. |
| Variability in Compound Preparation | Prepare a large batch of stock solution to be used across multiple experiments. Aliquot and store at -80°C. Prepare fresh working dilutions for each experiment. |
| Assay Variability | Ensure that all assay reagents are properly stored and within their expiry dates. Calibrate pipettes regularly to ensure accurate liquid handling. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Curve
Objective: To identify the concentration range of this compound that effectively inhibits the CD40-CD40L pathway without causing significant cytotoxicity in the target primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Dilution: Prepare a series of serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest final concentration of DMSO) and a no-treatment control.
-
Treatment: Carefully remove the old medium and add the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell membrane damage as a measure of cytotoxicity.
Materials:
-
Supernatant from this compound-treated and control cells
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Methodology:
-
Collect Supernatant: After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: Mechanism of action of this compound in the CD40-CD40L signaling pathway.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting high cytotoxicity with this compound.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis and therapeutic implications of CD40/CD40L immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
long-term storage and handling of (Rac)-BIO8898 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of (Rac)-BIO8898 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the CD40-CD154 (also known as CD40L) co-stimulatory interaction.[1][2][3][4][5] It functions by intercalating between two subunits of the trimeric CD40L protein, which disrupts its native three-fold symmetry and inhibits its binding to the CD40 receptor.[2][3] This disruption of the protein-protein interface blocks the downstream signaling cascade.[2][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For the lyophilized powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[4][7] Once dissolved into a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][7]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is highly soluble in DMSO, with a solubility of up to 100 mg/mL (110.00 mM).[4][7] It is recommended to use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[4] For some preparations, ultrasonic treatment may be necessary to achieve complete dissolution.[7]
Q4: Can I store my diluted working solution of this compound?
A4: It is not recommended to store diluted working solutions for long periods. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4] For in vitro assays, while the stock solution is stable for up to a month at -20°C, it is advisable to make fresh dilutions for each experiment to ensure consistency and avoid potential degradation.[8]
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4][7] |
| 4°C | 2 years[4][7] | |
| In Solvent | -80°C | 6 months[1][4][7] |
| -20°C | 1 month[1][4][7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (110.00 mM) | Ultrasonic treatment may be needed.[4][7] |
| In vivo formulation 1 | ≥ 1.25 mg/mL (1.37 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo formulation 2 | ≥ 1.25 mg/mL (1.37 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo formulation 3 | ≥ 1.25 mg/mL (1.37 mM) | 10% DMSO, 90% Corn Oil.[1] |
Table 3: In Vitro Activity of this compound
| Assay | IC50 |
| Inhibition of CD154 binding to CD40-Ig | 25 µM[1][2][3][4][5][7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed in stock solution upon thawing | - Improper initial dissolution. - Solution has exceeded its stability period. | - Gently warm the solution and/or use sonication to aid in re-dissolving the compound.[1] - Prepare a fresh stock solution from lyophilized powder. |
| Inconsistent or no biological effect observed in experiments | - Inactive compound due to improper storage or multiple freeze-thaw cycles. - Incorrect concentration of the working solution. - The compound may have degraded in the cell culture media. | - Prepare a fresh stock solution and aliquot it to minimize freeze-thaw cycles.[1][4] - Verify the dilution calculations and ensure accurate pipetting. - Test the stability of the compound in your specific cell culture media over the time course of your experiment. |
| High levels of cell death or toxicity observed | - The concentration of this compound is too high. - Toxicity from the solvent (e.g., DMSO). | - Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control. |
| Difficulty dissolving the compound for in vivo studies | - The chosen solvent system is not optimal for the desired concentration. | - First, prepare a clear stock solution in DMSO. Then, sequentially add the co-solvents (e.g., PEG300, Tween-80, Saline) with thorough mixing at each step.[1][4] |
Experimental Protocols
Detailed Methodology: In Vitro CD40L-Induced Apoptosis Inhibition Assay
This protocol describes how to assess the ability of this compound to inhibit apoptosis induced by soluble CD40 Ligand (CD40L) in a CD40-expressing cell line (e.g., certain B-cell lymphomas or transfected cell lines).
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- CD40-expressing cells
- Complete cell culture medium
- Recombinant soluble CD40L (sCD40L)
- Apoptosis-inducing agent (e.g., Cycloheximide, if required for the cell line)
- Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
- Flow cytometer
2. Cell Preparation:
- Culture CD40-expressing cells in complete medium to ~80% confluency.
- Seed cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
3. Treatment:
- Prepare serial dilutions of this compound in complete medium from the stock solution. Final concentrations may range from 1 µM to 100 µM.
- Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).
- Add sCD40L to the wells at a pre-determined optimal concentration to induce apoptosis. If necessary, also add an apoptosis-sensitizing agent like cycloheximide.
- Incubate the plates for 24-48 hours.
4. Apoptosis Measurement:
- Harvest the cells, including any floating cells in the supernatant.
- Wash the cells with cold PBS.
- Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
- Analyze the samples using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
5. Data Analysis:
- Calculate the percentage of apoptotic cells for each treatment condition.
- Plot the percentage of apoptosis against the concentration of this compound to determine the dose-dependent inhibitory effect.
Mandatory Visualizations
Caption: Workflow for handling and using this compound in a typical in vitro experiment.
Caption: this compound disrupts the CD40L trimer, preventing CD40 activation and downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abeomics.com [abeomics.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: (Rac)-BIO8898 Co-solvent Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of co-solvents, specifically Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), with the CD40-CD154 co-stimulatory interaction inhibitor, (Rac)-BIO8898.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the CD40-CD154 signaling pathway.[1][2] It functions by disrupting the interaction between CD40 ligand (CD154) and the CD40 receptor.[1][2] This interaction is crucial for a variety of immune responses, and its inhibition can be a therapeutic strategy in autoimmune diseases and other conditions.[1] this compound has been shown to inhibit the binding of soluble CD40L to CD40-Ig with an IC50 of approximately 25 μM.[2][3]
Q2: Why are co-solvents like DMSO and PEG300 necessary for this compound?
A2: this compound is a hydrophobic compound with poor aqueous solubility. Co-solvents like DMSO are required to dissolve the compound to prepare high-concentration stock solutions. For in vivo applications, a combination of co-solvents, such as DMSO and PEG300, is often used to create a vehicle that can maintain the compound's solubility in an aqueous physiological environment and allow for safe administration.
Q3: What are the recommended concentrations for this compound stock solutions in DMSO?
A3: this compound is highly soluble in DMSO, with a reported solubility of up to 100 mg/mL.[3] For practical laboratory use, preparing a stock solution of 10 mM in DMSO is also common.[4]
Q4: What is a standard co-solvent formulation for in vivo administration of this compound?
A4: A commonly used formulation for in vivo studies involves a mixture of DMSO, PEG300, a surfactant like Tween-80, and saline. A specific protocol to achieve a clear solution with a solubility of up to 2.5 mg/mL is to use a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Q5: How should I store this compound solutions?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Cause: The low aqueous solubility of this compound is exceeded when the DMSO stock is diluted into an aqueous environment. This rapid change in solvent polarity causes the compound to "crash out" of solution.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of the aqueous buffer. Instead, perform a serial dilution of the stock solution in DMSO first to get closer to the final desired concentration before adding it to the aqueous buffer.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can trigger precipitation.[6]
-
Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes help in maintaining solubility.[6]
-
Lower Final Concentration: If precipitation persists, the final working concentration of this compound may be too high. Consider lowering the final concentration to stay within its aqueous solubility limit.
-
Issue 2: Cloudiness or precipitation in the in vivo formulation (DMSO/PEG300/Tween-80/Saline).
-
Cause: The order of solvent addition and improper mixing can lead to the formation of a non-homogenous solution and subsequent precipitation.
-
Solution:
-
Correct Order of Addition: It is crucial to add the solvents in the correct order. First, dilute the this compound DMSO stock solution with PEG300 and mix thoroughly. Next, add Tween-80 and mix again. Finally, add the saline dropwise while continuously mixing.[7]
-
Sonication: If cloudiness or fine precipitate is observed, brief sonication in a water bath can help to fully dissolve the compound and create a clear solution.[3] Gentle warming to 37°C can also be beneficial.[7]
-
Fresh Preparation: Prepare the formulation fresh before each experiment. The stability of such formulations over extended periods can be limited.
-
Issue 3: Cellular toxicity observed in in vitro experiments.
-
Cause: High final concentrations of DMSO can be toxic to cells.
-
Solution:
-
Minimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%.[8]
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the DMSO/PEG300 co-solvent mixture without the this compound to assess the effect of the vehicle on the cells.
-
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/Vehicle | Concentration | Observations |
| DMSO | 100 mg/mL (110.00 mM) | Clear solution; may require sonication.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | 2.5 mg/mL (2.75 mM) | Clear solution; may require sonication.[3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (2.75 mM) | Clear solution; may require sonication.[3] |
| 10% DMSO >> 90% corn oil | 2.5 mg/mL (2.75 mM) | Clear solution; may require sonication.[3] |
Detailed Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 909.13 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.09 mg of this compound.
-
Add the calculated volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation of this compound (2.5 mg/mL)
-
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
-
Procedure (for 1 mL of final formulation):
-
In a sterile conical tube, add 25 µL of the 100 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture. Vortex again to ensure a homogenous solution.
-
Slowly add 525 µL of sterile saline to the mixture while continuously vortexing.
-
Visually inspect the final solution. It should be a clear, homogenous solution. If any cloudiness persists, sonicate the tube in a water bath for 10-15 minutes.
-
Use the formulation immediately after preparation for best results.
-
Visualizations
Caption: Inhibition of the CD40-CD154 signaling pathway by this compound.
Caption: Workflow for preparing this compound in vivo formulation.
References
- 1. The role of CD40-CD154 interactions in autoimmunity and the benefit of disrupting this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. emulatebio.com [emulatebio.com]
Validation & Comparative
A Comparative Guide: (Rac)-BIO8898 versus Anti-CD40L Antibodies for CD40L Blockade
For Researchers, Scientists, and Drug Development Professionals
The interaction between CD40 ligand (CD40L, CD154) and its receptor, CD40, is a critical co-stimulatory pathway in the adaptive immune response. Its dysregulation is implicated in a range of autoimmune diseases and transplant rejection, making it a key therapeutic target. This guide provides a detailed comparison of two distinct approaches to inhibiting the CD40L pathway: the small molecule inhibitor (Rac)-BIO8898 and the class of anti-CD40L monoclonal antibodies.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a novel small molecule inhibitor that functions by disrupting the trimeric structure of the CD40L protein. It intercalates between two of the three subunits of the CD40L trimer, inducing a conformational change that prevents its effective binding to the CD40 receptor. This unique "subunit fracture" mechanism allosterically inhibits the protein-protein interaction.
Anti-CD40L antibodies , on the other hand, are biologic drugs that directly block the interaction between CD40L and CD40. These monoclonal antibodies bind to a specific epitope on the CD40L protein, sterically hindering its ability to engage with the CD40 receptor and thereby preventing downstream signaling. First-generation anti-CD40L antibodies, such as ruplizumab (hu5c8), demonstrated clinical promise but were associated with an increased risk of thromboembolic events. This adverse effect was linked to the Fc region of the antibody, which could activate platelets. Consequently, second-generation anti-CD40L antibodies have been engineered with modified Fc regions ("Fc-silent") or as antibody fragments (e.g., Fab') to mitigate this risk while retaining their immunomodulatory activity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and representative anti-CD40L antibodies. It is important to note that direct comparative studies are limited, and data for this compound is primarily from in vitro experiments.
Table 1: In Vitro Potency
| Parameter | This compound | Anti-CD40L Antibodies | Reference |
| Target | CD40L Trimer | CD40L | , |
| Mechanism | Allosteric inhibition via trimer disruption | Competitive blockade of CD40-CD40L interaction | , |
| IC50 (Binding) | ~25 µM (soluble CD40L to CD40-Ig) | Varies by antibody (typically low nM range) | , |
| Cellular Activity | Dose-dependent inhibition of CD40L-induced apoptosis | Inhibition of B-cell proliferation, cytokine production, and NF-κB activation (low µM to nM range) | , |
Table 2: Pharmacokinetics
| Parameter | This compound | Anti-CD40L Antibodies | Reference |
| Administration | Potentially oral (as a small molecule) | Intravenous infusion | , |
| Half-life | Not reported | ~15.3 days (toralizumab) 7-9 days (AT-1501 at 50 mg/kg) | , |
| Bioavailability | Not reported | Not applicable (IV administration) | |
| Immunogenicity | Low (expected for a small molecule) | Can induce anti-drug antibodies (ADAs) | , |
Table 3: Safety Profile
| Parameter | This compound | Anti-CD40L Antibodies | Reference |
| Thromboembolic Risk | Not reported (theoretically lower due to lack of an Fc domain) | A known risk with first-generation antibodies (e.g., ruplizumab). Mitigated in second-generation, Fc-modified antibodies. | |
| Other Adverse Events | Not reported | Mild to moderate adverse events reported in clinical trials of newer antibodies (e.g., COVID-19, nasopharyngitis, headache for frexalimab). |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
CD40-CD40L Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of CD40L to its receptor, CD40.
Materials:
-
Recombinant human CD40 protein
-
Recombinant human biotinylated CD40L protein
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
-
Test compounds (this compound or anti-CD40L antibody)
Protocol:
-
Coat a 96-well plate with recombinant human CD40 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the wells, followed by the addition of a fixed concentration of biotinylated CD40L.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
NF-κB Reporter Assay
This cell-based assay measures the inhibition of CD40L-induced NF-κB signaling.
Materials:
-
HEK293 cells stably expressing human CD40 and an NF-κB-driven reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
-
Recombinant human CD40L.
-
Cell culture medium.
-
Test compounds.
-
Luciferase or SEAP detection reagent.
-
96-well cell culture plate.
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with a fixed concentration of recombinant human CD40L.
-
Incubate for 6-24 hours.
-
Measure the reporter gene activity (luciferase luminescence or SEAP colorimetric signal) according to the manufacturer's instructions.
-
Calculate the percent inhibition of NF-κB activation and determine the IC50 value.
B-cell Proliferation Assay
This assay assesses the ability of a test compound to inhibit CD40L-induced B-cell proliferation.
Materials:
-
Primary human B cells isolated from peripheral blood.
-
Recombinant human CD40L.
-
IL-4 (Interleukin-4).
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine).
-
Test compounds.
-
96-well cell culture plate.
Protocol:
-
Isolate primary human B cells using standard techniques (e.g., magnetic bead separation).
-
Plate the B cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compound.
-
Stimulate the cells with a combination of recombinant human CD40L and IL-4.
-
Incubate for 3-5 days.
-
Add the cell proliferation reagent (e.g., BrdU) for the final 18-24 hours of incubation.
-
Measure the incorporation of the proliferation reagent according to the manufacturer's protocol (e.g., using an anti-BrdU antibody in an ELISA format).
-
Calculate the percent inhibition of B-cell proliferation and determine the IC50 value.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: CD40-CD40L signaling and points of inhibition.
Caption: General workflow for inhibitor evaluation.
Conclusion
This compound and anti-CD40L antibodies represent two promising, yet distinct, strategies for targeting the CD40-CD40L pathway. This compound, as a small molecule with a unique allosteric mechanism, offers the potential for oral administration and a lower risk of immunogenicity. However, the publicly available data on its in vivo efficacy, pharmacokinetics, and safety are currently limited.
In contrast, anti-CD40L antibodies are a more mature therapeutic modality with a significant body of preclinical and clinical data. The challenges of thromboembolic events associated with first-generation antibodies appear to have been addressed with newer, Fc-modified versions, which are progressing through clinical trials.
The choice between these two approaches will depend on the specific therapeutic context, including the desired route of administration, the importance of avoiding immunogenicity, and the long-term safety profile. Further research, particularly in vivo studies for small molecule inhibitors like this compound, is crucial to fully elucidate their therapeutic potential and to enable a more direct comparison with their antibody-based counterparts.
Small Molecule CD40L Inhibitors: A Comparative Analysis of (Rac)-BIO8898 and Other Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The interaction between CD40 ligand (CD40L, also known as CD154) and its receptor, CD40, is a critical co-stimulatory pathway in the adaptive immune response. Its dysregulation is implicated in a variety of autoimmune diseases and transplant rejection, making it a prime target for therapeutic intervention. While biologic agents targeting this pathway have shown promise, the development of small molecule inhibitors offers the potential for oral administration and alternative safety profiles. This guide provides a comparative overview of (Rac)-BIO8898 and other notable small molecule CD40L inhibitors, focusing on their performance backed by available experimental data.
Introduction to Small Molecule CD40L Inhibitors
Small molecule inhibitors targeting the CD40-CD40L interaction represent a promising class of immunomodulatory agents. These compounds aim to disrupt the protein-protein interaction, thereby preventing the downstream signaling events that lead to B cell activation, antibody production, and pro-inflammatory cytokine release. This guide will focus on a comparative analysis of publicly available data for this compound and a series of developmental compounds, DRI-C21041 and DRI-C21095.
It is important to note that a direct head-to-head comparison of these molecules is challenging due to the limited publicly available data, particularly for this compound. The information presented here is compiled from individual studies and may not have been conducted under identical experimental conditions.
Performance Data of Small Molecule CD40L Inhibitors
The following tables summarize the available quantitative data for this compound and other small molecule CD40L inhibitors.
Table 1: In Vitro Efficacy of Small Molecule CD40L Inhibitors
| Compound | Assay Type | Target | IC50 Value | Reference |
| This compound | CD40L-CD40 Binding Assay | CD40L | ~25 µM | [1][2][3] |
| CD40L-induced Apoptosis | CD40L | Dose-dependent inhibition | [1][4] | |
| DRI-C21041 | Cell-free ELISA | CD40-CD40L Binding | 87 nM | [5][6] |
| NF-κB Biosensor | CD40L-induced Activation | 10.3 µM | [5][6] | |
| Primary Human B-cells | CD40L-induced Activation | 13.2 µM | [5][6] | |
| DRI-C21095 | Cell-free ELISA | CD40-CD40L Binding | 19 nM | [5][6] |
| NF-κB Biosensor | CD40L-induced Activation | 6.0 µM | [5][6] |
Table 2: In Vivo Efficacy of Small Molecule CD40L Inhibitors in Mouse Models
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Not publicly available | Not publicly available | Not publicly available | |
| DRI-C21041 | Islet Allograft Transplantation | 10-20 mg/kg, s.c., b.i.d. | Prolonged allograft survival and function | [5][7] |
| Type 1 Diabetes (NOD mice) | 3-month treatment | Lowered incidence of diabetes from 80% to 60% | [7] | |
| DRI-C21095 | Islet Allograft Transplantation | 10-20 mg/kg, s.c., b.i.d. | Prolonged allograft survival and function | [5][7] |
| Type 1 Diabetes (NOD mice) | 3-month treatment | Lowered incidence of diabetes from 80% to 25% | [7] |
Table 3: Pharmacokinetic Properties of Small Molecule CD40L Inhibitors in Mice
| Compound | Administration | Half-life (t1/2) | Key Findings | Reference |
| This compound | Not publicly available | Not publicly available | Not publicly available | |
| DRI-C21041 | 30 mg/kg, s.c. | 10.8 hours | Acceptably long half-life. | [8] |
| DRI-C21045 | s.c. | ~2 hours | Shorter half-life due to esterase metabolism. | [8] |
Mechanism of Action
This compound exhibits a unique mechanism of action. Instead of binding to the surface of the CD40L protein, it intercalates deeply between two subunits of the homotrimeric cytokine.[1] This "subunit fracture" mechanism disrupts the constitutive protein-protein interface, breaks the protein's three-fold symmetry, and ultimately inhibits its binding to the CD40 receptor.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CD40-CD40L signaling pathway and a general experimental workflow for evaluating CD40L inhibitors.
Caption: CD40-CD40L Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Small Molecule CD40L Inhibitor Evaluation.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not extensively available in the public domain. However, based on the cited literature, the following are generalized methodologies for the key experiments performed.
CD40L-CD40 Binding Inhibition Assay (ELISA-based)
This assay is designed to measure the ability of a compound to inhibit the binding of soluble CD40L to its receptor, CD40.
-
Plate Coating: 96-well microplates are coated with a recombinant CD40-Ig fusion protein and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Serial dilutions of the test compound (e.g., this compound) are prepared and added to the wells.
-
Ligand Addition: A constant concentration of myc-tagged soluble CD40L is added to the wells and incubated for 1-2 hours at room temperature to allow for binding to the coated CD40.
-
Detection: After washing, a europium-labeled anti-myc antibody is added to detect the amount of bound CD40L.
-
Signal Measurement: The time-resolved fluorescence is measured using a suitable plate reader. The IC50 value is calculated from the dose-response curve.
CD40L-Induced Apoptosis Assay
This cellular assay assesses the ability of an inhibitor to block CD40L-mediated apoptosis in a susceptible cell line.
-
Cell Culture: A suitable cell line, such as baby hamster kidney (BHK) cells stably transfected with a chimeric CD40-TNFRp75 receptor, is cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound for a defined period.
-
CD40L Stimulation: Recombinant soluble CD40L is added to the wells to induce apoptosis.
-
Incubation: The plates are incubated for 24-48 hours to allow for apoptosis to occur.
-
Viability Assessment: Cell viability is measured using a method such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the dose-dependent inhibitory effect of the compound is determined.
Conclusion
The available data suggests that small molecule inhibitors of the CD40-CD40L interaction, such as this compound and the DRI series of compounds, hold therapeutic promise. This compound demonstrates a unique subunit fracture mechanism of action. The DRI compounds, particularly DRI-C21095, show potent inhibition in in vitro assays and significant efficacy in preclinical in vivo models of autoimmune disease and transplantation.
However, a comprehensive and direct comparison is limited by the lack of publicly available head-to-head studies and the sparse data on the in vivo efficacy and pharmacokinetic profile of this compound. Further research and direct comparative studies are necessary to fully elucidate the relative therapeutic potential of these and other emerging small molecule CD40L inhibitors. The continued development of potent, selective, and orally bioavailable small molecule inhibitors of the CD40-CD40L pathway is a key area of interest for the treatment of a wide range of immune-mediated diseases.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 6. Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Validating (Rac)-BIO8898 Effects Through CD40L Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor (Rac)-BIO8898 and genetic knockdown of CD40L as methods for studying the CD40-CD40L signaling pathway. The objective is to offer a framework for validating the on-target effects of this compound by comparing its phenotypic and mechanistic outcomes with those of a highly specific genetic approach.
Introduction to CD40-CD40L Interaction and its Inhibition
The interaction between CD40, a receptor on antigen-presenting cells, and its ligand, CD40L (CD154), is a critical co-stimulatory signal in the adaptive immune response. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a key therapeutic target. This compound is a small molecule inhibitor that disrupts the CD40-CD40L interaction.[1][2] Genetic knockdown, typically using short hairpin RNA (shRNA), offers a specific way to silence CD40L expression and study the resulting functional consequences. This guide outlines how to use CD40L knockdown to validate the specificity and efficacy of this compound.
Comparative Analysis of this compound and CD40L Knockdown
This section compares the expected outcomes of using this compound versus CD40L genetic knockdown on key cellular processes. The data presented is a synthesis of expected results based on the known mechanisms of action.
Effects on Cell Viability and Apoptosis
The CD40-CD40L pathway can have dual roles in cell survival and apoptosis depending on the cellular context. Inhibition of this pathway is expected to modulate these processes.
| Parameter | This compound Treatment | CD40L Genetic Knockdown | Expected Outcome |
| Cell Viability | Dose-dependent decrease in viability of CD40L-dependent cells. | Decreased viability of cells reliant on autocrine/paracrine CD40L signaling. | Both methods should lead to a reduction in the viability of specific immune cell populations. |
| Apoptosis | Inhibition of CD40L-induced apoptosis.[1][2] | Prevents CD40L-mediated survival signals, potentially leading to apoptosis. | Both approaches are expected to modulate apoptosis, with BIO8898 directly inhibiting the interaction and knockdown removing the ligand. |
Impact on Downstream Signaling: NF-κB Pathway
The NF-κB signaling cascade is a major downstream effector of CD40-CD40L interaction. Both canonical and non-canonical NF-κB pathways can be activated, leading to the transcription of various pro-inflammatory and survival genes.
| Signaling Protein | This compound Treatment | CD40L Genetic Knockdown | Expected Outcome |
| p-p65 (Canonical) | Reduction in CD40L-induced phosphorylation of p65. | Significant reduction in p65 phosphorylation upon stimulation. | Both methods should attenuate the activation of the canonical NF-κB pathway. |
| p100/p52 (Non-canonical) | Reduction in CD40L-induced processing of p100 to p52. | Impaired processing of p100 to p52 following cellular activation. | Both interventions are expected to block the non-canonical NF-κB pathway activation. |
| IκBα Degradation | Inhibition of CD40L-induced IκBα degradation. | Stabilization of IκBα in the presence of stimuli that would normally activate the CD40L pathway. | Attenuation of IκBα degradation is a key indicator for both methods. |
Experimental Protocols
To facilitate the validation of this compound, detailed protocols for key experiments are provided below.
CD40L Genetic Knockdown using shRNA
This protocol describes the generation of a stable CD40L knockdown cell line.
-
shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the CD40L mRNA. Synthesize and clone these sequences into a suitable lentiviral vector containing a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Transduction: Infect the target cell line (e.g., an activated T-cell line or a B-cell lymphoma line) with the collected lentiviral particles.
-
Selection: Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in CD40L expression at both the mRNA (qRT-PCR) and protein (Western Blot or Flow Cytometry) levels.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight if applicable.
-
Treatment: Treat the cells with varying concentrations of this compound or the corresponding vehicle control. For knockdown validation, compare the viability of CD40L knockdown cells to control cells.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for NF-κB Signaling
This protocol details the detection of key NF-κB signaling proteins.
-
Cell Lysis: After treatment with this compound or in CD40L knockdown cells (with appropriate stimulation), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p100/p52, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
Visualizing Pathways and Workflows
The following diagrams illustrate the CD40L signaling pathway and the experimental workflow for validating this compound.
Caption: CD40L Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validation.
Caption: Logical Relationship of Interventions and Outcomes.
Alternative Approaches to CD40-CD40L Pathway Inhibition
While this compound and shRNA are effective tools, several other strategies exist for targeting the CD40-CD40L pathway.
| Alternative | Description | Advantages | Disadvantages |
| Monoclonal Antibodies | Antibodies targeting either CD40 or CD40L to block their interaction. | High specificity and affinity. | Potential for immunogenicity and adverse effects like thromboembolism. |
| Other Small Molecules | A variety of small molecules have been developed to inhibit the CD40-CD40L interaction through different mechanisms. | Oral bioavailability, potential for diverse chemical scaffolds. | Can have off-target effects, may require significant optimization. |
| Peptide Inhibitors | Peptides designed to mimic the binding interface of CD40 or CD40L, acting as competitive inhibitors. | High specificity, lower immunogenicity than full antibodies. | Poor in vivo stability and cell permeability. |
| Soluble CD40 | Recombinant soluble forms of the CD40 receptor can act as a decoy to bind and neutralize CD40L. | Biologically relevant inhibitor. | Short half-life in vivo, potential for off-target effects. |
Conclusion
Validating the effects of a small molecule inhibitor like this compound is crucial for confirming its mechanism of action and on-target specificity. The use of CD40L genetic knockdown provides a "gold standard" for comparison. By demonstrating that this compound phenocopies the effects of CD40L knockdown on key cellular processes such as apoptosis and NF-κB signaling, researchers can build a strong case for its utility as a specific tool for studying the CD40-CD40L pathway and as a potential therapeutic agent. This guide provides the necessary framework, including comparative data expectations and detailed experimental protocols, to perform such a validation.
References
A Comparative Guide to (Rac)-BIO8898 Potency: Biochemical vs. Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of (Rac)-BIO8898 as determined by biochemical and cellular assays. The information is compiled from published experimental data to assist researchers in understanding the compound's activity in different experimental contexts.
This compound is a small molecule inhibitor that targets the interaction between CD40 ligand (CD40L, also known as CD154) and the CD40 receptor.[1][2][3][4][5][6] Its mechanism of action involves intercalating between the subunits of the homotrimeric CD40L cytokine, which disrupts the protein's native three-fold symmetry and inhibits its binding to the CD40 receptor.[1][2][3] This guide will delve into the quantitative potency of this compound in a direct binding assay versus a cell-based functional assay.
Quantitative Potency of this compound
The potency of this compound has been evaluated in both a purified, cell-free system (biochemical assay) and in a cellular context that measures a downstream functional outcome of target engagement.
| Assay Type | Description | Key Metric | Reported Value | Reference |
| Biochemical Assay | Inhibition of soluble myc-tagged CD40L binding to a CD40-Ig fusion protein. | IC50 | ~25 µM | [1][2][3][4] |
| Cellular Assay | Inhibition of CD40L-induced apoptosis in a baby hamster kidney (BHK) cell line. | Dose-dependent inhibition | Potency within ~3-fold of the biochemical IC50, though a full dose-response curve was not achieved due to compound solubility limits. | [1] |
Signaling Pathway and Mechanism of Action
This compound disrupts the interaction between the CD40 Ligand (CD40L) on T-cells and the CD40 receptor on antigen-presenting cells (APCs), a key co-stimulatory signal in the immune response. By binding to the CD40L trimer, BIO8898 allosterically inhibits the CD40L-CD40 interaction, thereby blocking downstream signaling pathways that lead to B-cell activation, proliferation, and differentiation.
Caption: Mechanism of this compound inhibition of the CD40L-CD40 signaling pathway.
Experimental Protocols
Biochemical Assay: CD40L-CD40 Binding Inhibition
This assay directly measures the ability of this compound to inhibit the binding of soluble CD40L to its receptor, CD40.
Methodology:
-
A CD40-Ig fusion protein, consisting of the extracellular domain of CD40 fused to the Fc region of human IgG1, is coated onto an assay plate.
-
Myc-tagged soluble CD40L (mycCD40L) is pre-incubated with varying concentrations of this compound.
-
The mixture of mycCD40L and this compound is then added to the CD40-Ig coated plate and incubated for one hour.
-
The amount of bound mycCD40L is quantified using a Dissociation Enhanced Lanthanide Fluorescence Immunoassay (DELFIA). This involves using a europium-labeled anti-myc antibody as the detection reagent.
-
The fluorescence signal is measured, which is proportional to the amount of mycCD40L bound to the CD40-Ig. The data is then used to calculate the IC50 value of this compound.[1]
Caption: Workflow for the biochemical CD40L-CD40 binding inhibition assay.
Cellular Assay: CD40L-Induced Apoptosis Inhibition
This assay assesses the functional consequence of inhibiting the CD40L-CD40 interaction in a cellular context.
Methodology:
-
A baby hamster kidney (BHK) cell line is stably transfected with a chimeric receptor. This receptor comprises the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNF family receptor TNFRp75, which contains a death domain.
-
Ligation of the chimeric CD40 receptor by CD40L induces apoptosis in these cells through the TNFRp75 death domain.
-
The transfected BHK cells are treated with CD40L in the presence of varying concentrations of this compound.
-
After a two-day incubation period, cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) staining assay.
-
In viable cells, mitochondrial reductases convert the MTT to a dark blue formazan (B1609692) product. The amount of formazan is quantified spectrophotometrically and serves as a measure of the number of living cells.
-
The dose-dependent inhibition of CD40L-induced apoptosis by this compound is then determined.[1]
Caption: Workflow for the cellular CD40L-induced apoptosis inhibition assay.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
A Comparative Guide to (Rac)-BIO8898 and Suramin for CD40-CD154 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The interaction between the CD40 receptor and its ligand, CD154 (also known as CD40L), is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation of B cells, dendritic cells, and macrophages. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two small molecule inhibitors of the CD40-CD154 interaction: (Rac)-BIO8898 and suramin (B1662206), supported by experimental data.
Performance Comparison
Both this compound and suramin have demonstrated the ability to inhibit the CD40-CD154 interaction, albeit through different mechanisms and with varying potencies.
This compound is a synthetic organic molecule that acts as a potent inhibitor by directly binding to the CD40L trimer.[1] Its unique mechanism involves intercalating between two subunits of the homotrimeric cytokine, which disrupts the protein's three-fold symmetry.[1] This disruption is thought to interfere with the cooperative binding of the CD40 receptor, which requires interaction with two adjacent binding sites on the CD40L trimer for high-affinity engagement.[2]
Suramin , a polysulfonated naphthylamine, is a well-known compound with a history of use in treating trypanosomiasis.[3] Its inhibitory effect on the CD40-CD154 interaction is one of its many documented biological activities, a characteristic often referred to as polypharmacology.[3] While also an effective inhibitor, its mechanism is less specific than that of this compound, and it is known to interact with a variety of other proteins.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and suramin based on available in vitro studies.
| Parameter | This compound | Suramin |
| Target | CD154 (CD40L) | CD40-CD154 Interaction |
| IC50 | 25 µM[5][6][7][8][9][10][11][12][13] | ~50 µM[3][14] |
| Mechanism of Action | Intercalates between CD154 subunits, breaking trimer symmetry[1] | Inhibition of protein-protein interaction (less specific)[3] |
Signaling Pathway and Inhibition
The interaction between CD40 on antigen-presenting cells (APCs) and CD154 on activated T-helper cells initiates a downstream signaling cascade crucial for immune activation. This signaling primarily proceeds through the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of genes involved in immune cell proliferation, differentiation, and survival. Both this compound and suramin act to disrupt the initial CD40-CD154 binding event, thereby blocking this entire downstream cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and suramin.
In Vitro CD40-CD154 Binding Inhibition Assay (ELISA-based)
This protocol describes a common method to quantify the inhibitory effect of compounds on the CD40-CD154 interaction.
Detailed Steps:
-
Plate Coating: 96-well microtiter plates are coated overnight at 4°C with a recombinant CD40-Ig fusion protein (e.g., 1 µg/mL in PBS).
-
Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Inhibitor and Ligand Addition: The plates are washed again. Serial dilutions of the test compounds (this compound or suramin) are prepared in a suitable assay buffer. A constant concentration of soluble recombinant CD154 (CD40L) is then added to the wells containing the inhibitors.
-
Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for the binding of CD154 to the immobilized CD40 in the presence of the inhibitors.
-
Washing: The plate is washed multiple times to remove unbound CD154 and inhibitors.
-
Detection Antibody: A horseradish peroxidase (HRP)-conjugated antibody that recognizes CD154 is added to each well and incubated for 1 hour at room temperature.
-
Final Wash: The plate is washed thoroughly to remove any unbound detection antibody.
-
Substrate Development: A colorimetric HRP substrate (e.g., TMB) is added to each well, and the plate is incubated in the dark until a sufficient color change is observed.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
B-Cell Proliferation Assay
This assay is used to assess the functional consequence of CD40-CD154 inhibition on B-lymphocyte proliferation.[3]
-
B-Cell Isolation: Primary B cells are isolated from human peripheral blood mononuclear cells (PBMCs) using standard techniques such as magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated B cells are cultured in 96-well plates in a suitable culture medium.
-
Stimulation and Inhibition: The B cells are stimulated with a soluble form of CD154 (CD40L) to induce proliferation. Concurrently, varying concentrations of the inhibitor (suramin) are added to the wells.
-
Incubation: The cells are incubated for a period of 3 to 5 days.
-
Proliferation Measurement: Cell proliferation is assessed by measuring the incorporation of a radiolabeled thymidine (B127349) analog (e.g., ³H-thymidine) or using a colorimetric assay (e.g., MTS or WST-1).
-
Data Analysis: The level of proliferation in the presence of the inhibitor is compared to the proliferation of cells stimulated with CD154 alone to determine the inhibitory effect.
Conclusion
Both this compound and suramin are valuable research tools for studying the biological effects of inhibiting the CD40-CD154 signaling pathway. This compound offers higher potency and a more specific, well-characterized mechanism of action, making it a more targeted inhibitor. Suramin, while less potent and having a broader range of biological targets, has been shown to effectively inhibit CD40-CD154-mediated cellular responses in vitro. The choice between these two inhibitors will depend on the specific requirements of the research, with this compound being preferable for studies requiring high specificity for CD154, and suramin being a useful tool for more general studies on the effects of CD40-CD154 blockade.
References
- 1. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suramin inhibits the CD40-CD154 costimulatory interaction: a possible mechanism for immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of CD4 by suramin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIO 8898 | CD40L inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. xcessbio.com [xcessbio.com]
- 12. cenmed.com [cenmed.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
cross-validation of (Rac)-BIO8898 activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of (Rac)-BIO8898, a small molecule inhibitor of the CD40-CD40L interaction. While comprehensive cross-validation data in multiple cell lines is limited in publicly available literature, this document summarizes the existing experimental evidence, outlines relevant biological pathways, and proposes a workflow for further cross-validation studies.
Introduction to this compound
This compound is the racemic form of BIO8898, a compound identified as a potent inhibitor of the interaction between CD40 Ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2] This interaction is a critical co-stimulatory signal in the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.[3][4] BIO8898 employs a unique "subunit fracture mechanism," whereby it binds to the trimeric CD40L and allosterically disrupts its three-fold symmetry, thereby preventing its engagement with the CD40 receptor.[2][5][6] The primary downstream effect of this inhibition is the induction of apoptosis in cells dependent on CD40L signaling.[1][5]
Quantitative Data Presentation
Currently, the most detailed public data on the cellular activity of BIO8898 comes from a study utilizing a genetically engineered baby hamster kidney (BHK) cell line. This cell line was stably transfected with a chimeric receptor composed of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of the TNFRp75 receptor, which mediates apoptosis.[5]
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Inhibition of CD40L binding to CD40-Ig | - | IC50 | ~25 µM | [1][2][5] |
| This compound | CD40L-induced Apoptosis | CD40-TNFR-BHK | Inhibition | Dose-dependent | [1][5] |
Note: The IC50 value for the apoptosis assay in the BHK cell line was not explicitly determined in the original study due to solubility limitations at higher concentrations. However, the observed potency was reported to be within approximately three-fold of the biochemical IC50.[7]
Signaling Pathway and Experimental Workflow
To facilitate further research and cross-validation of this compound in a wider range of biologically relevant cell lines, the following diagrams illustrate the targeted signaling pathway and a proposed experimental workflow.
Caption: CD40-CD40L Signaling Pathway and the inhibitory action of this compound.
Caption: Proposed workflow for cross-validating this compound activity in different cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and the methodology used in the primary study of BIO8898.[5]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes a common method for quantifying apoptosis by measuring the activity of executioner caspases.
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the 96-well plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Normalize the data to the vehicle control to determine the fold-change in apoptosis.
Comparison with Alternatives and Future Directions
While data on this compound is limited to a specific engineered cell line, other small molecule inhibitors of the CD40-CD40L interaction have been evaluated in a broader range of cell types. For instance, a series of compounds developed by the Drug Discovery Institute has shown low micromolar to nanomolar activity in inhibiting CD40L-induced activation in NF-κB sensor cells, the human myeloid cell line THP-1, and primary human B cells.[8] These studies highlight the importance of assessing the activity of CD40-CD40L inhibitors in immune cell lines that endogenously express the target proteins.
For a thorough cross-validation of this compound, future studies should focus on cell lines that are biologically relevant to the CD40-CD40L pathway. Based on the expression patterns of CD40 and CD40L, suitable cell lines for testing would include:
-
B-cell lymphoma cell lines: (e.g., Raji, Daudi) which constitutively express CD40.
-
Monocytic cell lines: (e.g., THP-1, U937) which express CD40 and can be induced to differentiate into macrophage-like cells.
-
Dendritic cell models: derived from primary monocytes or cell lines.
-
T-cell leukemia cell lines: (e.g., Jurkat) which can be activated to express CD40L.
By expanding the testing of this compound to these and other relevant cell lines, a more complete and objective understanding of its therapeutic potential can be achieved. Such studies will be crucial for determining the compound's selectivity, potency, and spectrum of activity, and for identifying potential biomarkers for patient stratification in future clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and function of CD40/CD40L engagement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Frontiers and Expanding Boundaries: The Diverse Roles of CD40-CD40L | ACROBiosystems [acrobiosystems.com]
- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of Novel Immunomodulatory Small Molecules Targeting the CD40–CD154 Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CD40L Inhibitors: (Rac)-BIO8898 and the DRI-C Compound Series
A detailed guide for researchers on the mechanisms, efficacy, and experimental considerations of small molecule inhibitors targeting the CD40-CD40L interaction.
This guide provides a comprehensive comparative analysis of (Rac)-BIO8898 and the DRI-C series of compounds, two classes of small molecule inhibitors targeting the critical CD40-CD40L signaling pathway. This interaction is a cornerstone of the adaptive immune response, and its modulation holds significant therapeutic potential for autoimmune diseases, transplant rejection, and certain cancers. While information on a specific compound designated "DRI-C27" is not publicly available, this guide will focus on the well-characterized representatives from the DRI-C series, namely DRI-C21041 and DRI-C21095, to offer a valuable comparison for researchers in the field.
Mechanism of Action: Disrupting the Trimeric Hub
Both this compound and the DRI-C compounds function by inhibiting the interaction between the CD40 ligand (CD40L or CD154) and its receptor, CD40. However, they achieve this through distinct structural interactions.
This compound operates through a unique "subunit fracture" or "trimer disruption" mechanism.[1][2][3] The constitutively trimeric CD40L molecule is the target of BIO8898.[1] The inhibitor intercalates between two of the three subunits of the CD40L trimer, accessing the core of the protein and disrupting its native three-fold symmetry.[1] This binding is reversible and does not cause the dissociation of the trimer but rather distorts the conformation of the receptor-binding sites, thereby inhibiting its interaction with CD40.[2][3] A co-crystal structure of BIO8898 bound to CD40L has been resolved, providing a detailed view of this unique inhibitory mechanism.[1]
The DRI-C compounds , on the other hand, are also small-molecule inhibitors that target the CD40-CD40L protein-protein interaction.[1][4] While the precise binding site and mechanism have been suggested to be through binding to CD40L, detailed structural information analogous to that of BIO8898 is not as extensively published.[4] It is proposed that these compounds bind to CD40L and allosterically interfere with its trimeric structure, thus inhibiting the interaction with CD40.[5][6]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative data for this compound and the DRI-C compounds, providing a direct comparison of their potency in biochemical and cell-based assays.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | CD40L | Soluble CD40L binding to CD40-Ig | ~25 µM | [1][2][4] |
| CD40L | CD40L-dependent cell apoptosis | - | [1][4] | |
| DRI-C21041 | CD40L | Cell-free ELISA (CD40-CD40L binding) | 87 nM | [4] |
| CD40L | CD40L-induced NF-κB activation | 10.3 µM | [4] | |
| CD40L | Inhibition of primary human B lymphocyte activation | 13.2 µM | [4] | |
| DRI-C21095 | CD40L | Cell-free ELISA (CD40-CD40L binding) | 19 nM | [4] |
| CD40L | CD40L-induced NF-κB activation | 6.0 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
References
- 1. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule CD40-CD40L interaction inhibitors show promise in islet transplantation mouse models | BioWorld [bioworld.com]
- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What are the new molecules for CD40L inhibitors? [synapse.patsnap.com]
(Rac)-BIO8898: A Comparative Analysis of Specificity Against TNF Superfamily Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the small molecule inhibitor (Rac)-BIO8898, focusing on its specificity within the Tumor Necrosis Factor (TNF) superfamily. While initially considered in the context of TNF receptor modulation, current research pinpoints this compound as an inhibitor of the CD40 ligand (CD40L or CD154), a member of the TNF cytokine superfamily, rather than a direct antagonist of TNF receptors (TNFR1 and TNFR2). This guide will compare its unique mechanism of action with other compounds that target TNF-α signaling.
Mechanism of Action: A Novel Approach to TNF Superfamily Inhibition
This compound employs a "subunit fracture" mechanism, a distinct approach to inhibiting signaling within the TNF superfamily. Instead of competing with the ligand for receptor binding sites, BIO8898 targets the ligand itself. It intercalates deeply between two subunits of the homotrimeric CD40L cytokine.[1][2][3][4] This binding disrupts the three-fold symmetry of the CD40L trimer, leading to a conformational change that prevents it from effectively binding to its receptor, CD40.[1][2][3] Notably, the binding of BIO8898 is reversible and does not cause the dissociation of the CD40L trimer into monomers.[2][3]
This mechanism of trimer disruption has been suggested as a potential generic strategy for inhibiting other TNF family cytokines.[1]
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been quantified against the CD40L-CD40 interaction. The following table summarizes the available data.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | CD40 Ligand (CD40L) | DELFIA (Binding Assay) | IC50 | ~25 µM | [1][2][3][4][5] |
| This compound | CD40L | Cell-based Apoptosis Assay | IC50 | Not precisely quantified, but appeared to be within three-fold of the binding IC50 | [2] |
Comparative Landscape: Other TNF Superfamily Inhibitors
While this compound targets the ligand CD40L, other small molecules have been developed to inhibit TNF-α signaling through different mechanisms, such as stabilizing an asymmetric, receptor-incompetent form of the TNF-α trimer.[6] This contrasts with biologic drugs that typically neutralize TNF-α directly or block its receptors.[7][8] The development of selective small-molecule inhibitors for TNFR1 is an area of active research, aiming to avoid the side effects associated with blocking the potentially beneficial signaling of TNFR2.[7][9]
Experimental Methodologies
The characterization of this compound involved several key experimental protocols, which are detailed below.
Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA)
This immunoassay was utilized to determine the IC50 of this compound for the inhibition of CD40L binding to its receptor.
-
Plate Coating: A 96-well plate was coated with CD40-Ig.
-
Incubation: Myc-tagged CD40L (mycCD40L) at a concentration of 40 ng/ml was incubated with varying concentrations of this compound.
-
Binding: The mixture of mycCD40L and BIO8898 was then added to the CD40-Ig coated plate and incubated for one hour to allow for binding.
-
Detection: A europium-labeled anti-myc antibody was added to detect the amount of bound mycCD40L.
-
Measurement: After washing steps, a DELFIA enhancement solution was added, and time-resolved fluorometry was used to measure the signal.
-
Analysis: The percentage of activity at each compound concentration was calculated to generate an IC50 curve.[1]
CD40L-Mediated Apoptosis Assay
This cell-based assay was used to confirm the functional inhibition of CD40L by this compound.
-
Cell Line: Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor containing the extracellular domain of human CD40 and the intracellular domain of human TNFR1 were used.[1]
-
Cell Plating: Cells were cultured at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Treatment: Cells were treated with 3 ng/ml mycCD40L and 50 µg/ml cycloheximide (B1669411) in the presence of varying concentrations of this compound.
-
Incubation: The cells were incubated for two days.
-
Viability Assessment: The number of viable cells was determined using an MTT staining protocol.
-
Analysis: The absorbance at 590 nm was measured, with higher absorbance indicating more viable cells and thus, greater inhibition of apoptosis.[1]
Signaling Pathways and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound inhibition of CD40L signaling.
Caption: Experimental workflow for the DELFIA binding assay.
Caption: Overview of TNFR1 and TNFR2 signaling pathways.
References
- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. "Small Molecules That Inhibit Tnf Signalling by Stabilising an Asymmetr" by James O'Connell, John Porter et al. [scholarcommons.sc.edu]
- 7. Selective inhibition of Tumor necrosis factor receptor-1 (TNFR1) for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]
- 9. conservancy.umn.edu [conservancy.umn.edu]
Navigating CD40 Signaling: A Comparative Guide to Alternatives for (Rac)-BIO8898
For researchers, scientists, and drug development professionals investigating the intricate CD40 signaling pathway, the small molecule inhibitor (Rac)-BIO8898 has been a notable tool. However, the landscape of available molecular probes is diverse and expanding. This guide provides an objective comparison of various alternatives to this compound, encompassing small molecules and monoclonal antibodies, supported by experimental data to inform your research decisions.
The CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, is a critical costimulatory protein found on antigen-presenting cells (APCs) like B cells, dendritic cells, and monocytes.[1] Its interaction with the CD40 ligand (CD40L or CD154), primarily expressed on activated T cells, is pivotal for B cell activation, differentiation, and immunoglobulin isotype switching.[1] Dysregulation of the CD40-CD40L pathway is implicated in various autoimmune diseases and cancers, making it a key therapeutic target.[2][3]
This guide will delve into agonistic and antagonistic alternatives to this compound, presenting their performance data in clearly structured tables and providing detailed experimental protocols for key assays.
Small Molecule Inhibitors: A Head-to-Head Comparison
This compound is a known inhibitor of the CD40-CD154 interaction, with a reported IC50 of 25 µM for inhibiting the binding of CD154 to a CD40-Ig fusion protein.[4][5][6][7][8] More potent small molecule alternatives have since been developed, offering researchers tools with enhanced efficacy.
One such alternative is DRI-C21045, a potent and selective inhibitor of the CD40-CD40L protein-protein interaction.[2][9] In a cell-free ELISA-based assay, DRI-C21045 demonstrates significantly higher potency than this compound.[2][9][10][11][12]
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | CD40-CD154 Interaction | CD154 binding to CD40-Ig | 25 µM | [4][5][6] |
| DRI-C21045 | CD40-CD40L Interaction | CD40-CD40L Binding (ELISA) | 0.17 µM | [2][9][10] |
| DRI-C21045 | CD40L-induced NF-κB activation | NF-κB Reporter Assay (HEK293 cells) | 17.1 µM | [2][9] |
| DRI-C21045 | CD40L-induced B cell proliferation | B Cell Proliferation Assay | 4.5 µM | [2][9] |
Monoclonal Antibodies: A Spectrum of Activity
Monoclonal antibodies offer a distinct approach to modulating CD40 signaling, with options for both agonistic and antagonistic activity. Their high specificity and affinity make them powerful research tools and therapeutic candidates.
CD40 Agonists
For studies requiring the activation of CD40 signaling, several agonistic antibodies are available. These antibodies can mimic the effect of CD40L, leading to the activation of APCs and subsequent T-cell responses.
| Antibody | Target | Key Feature | EC50 / KD | Reference |
| APX005M | Human CD40 | High-affinity binding to CD40L binding site | KD = 1.2 x 10-10 M | [13] |
| Selicrelumab (Urelumab) | Human CD40 | Potent CD40 agonist | - | |
| SEA-CD40 | Human CD40 | Non-fucosylated for enhanced ADCC | - | |
| CDX-1140 | Human CD40 | Agonist with a unique binding epitope | - |
CD40 Antagonists
Conversely, antagonistic antibodies block the interaction between CD40 and CD40L, thereby inhibiting downstream signaling. These are valuable for studying the effects of CD40 pathway blockade in various disease models.
| Antibody | Target | Key Feature | EC50 / KD | Reference |
| Lucatumumab (HCD122) | Human CD40 | Fully human anti-CD40 antagonist | Kd of 0.5 nM | [14] |
| Dacetuzumab (SGN-40) | Human CD40 | Humanized anti-CD40 monoclonal antibody | EC50 = 0.7412 µg/ml (FACS) | [3] |
| Bleselumab (ASKP 1240) | Human CD40 | High-affinity binding | Kd: 0.24 nM | [15][16] |
CD40L Antagonists
Targeting CD40L is another effective strategy to disrupt the signaling axis. Several monoclonal antibodies have been developed for this purpose.
| Antibody | Target | Key Feature | EC50 | Reference |
| Ruplizumab (BG 9588) | Human CD40L | Humanized anti-CD40L IgG1κ | - | [17][18] |
| Frexalimab (SAR441344) | Human CD40L | Second-generation monoclonal antibody | - | |
| Dapirolizumab pegol (CDP7657) | Human CD40L | PEGylated Fab' fragment, lacks Fc region | - | |
| Toralizumab (IDEC-131) | Human CD40L | Humanized monoclonal antibody | EC50 = 5.068 ng/mL (Binding to immobilized CD40L) | [19] |
Experimental Protocols
To facilitate the comparison and application of these alternatives, detailed protocols for key in vitro assays are provided below.
NF-κB Luciferase Reporter Assay for CD40 Signaling
This assay is used to quantify the activation of the NF-κB pathway downstream of CD40 engagement.
Materials:
-
CD40/NF-κB Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience #79331, AMSBIO #AMS.60626)[1][20][21]
-
Thaw Medium 1 (e.g., BPS Bioscience #60187)
-
Agonist (e.g., recombinant human CD40L) or antagonist of interest
-
96-well white clear-bottom cell culture plates
-
Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience #60690)
-
Luminometer
Protocol for Testing Agonists:
-
The day prior to the experiment, seed the CD40/NF-κB Luciferase Reporter HEK293 cells in a 96-well plate at a density of 30,000 cells per 50 µl per well in Thaw Medium 1.[1][20]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[1][20]
-
On the day of the experiment, prepare serial dilutions of the CD40 agonist at twice the desired final concentration in Thaw Medium 1.[20]
-
Add 50 µl of each agonist dilution to the respective wells. For negative control wells, add 50 µl of Thaw Medium 1.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[1][20]
-
After incubation, add 100 µl of the luciferase assay reagent to each well.
-
Gently rock the plate at room temperature for approximately 30 minutes to ensure cell lysis and substrate mixing.[20]
-
Measure luminescence using a luminometer.
Protocol for Testing Antagonists/Inhibitors:
-
Follow steps 1 and 2 of the agonist protocol.
-
Prepare dilutions of the antagonist/inhibitor at four times the desired final concentration in Thaw Medium 1.
-
Prepare the CD40 agonist (e.g., CD40L) at four times its EC50 concentration.
-
In a separate plate, mix equal volumes of the antagonist/inhibitor dilutions and the CD40 agonist solution.
-
Incubate this mixture at room temperature for 30 minutes.[1]
-
Add 50 µl of the agonist/inhibitor mixture to the cells.
-
Follow steps 5-8 of the agonist protocol.
B Cell Proliferation Assay
This assay measures the ability of a compound to either stimulate or inhibit the proliferation of B cells in response to CD40 signaling.
Materials:
-
Primary B cells (isolated from human peripheral blood or mouse spleen)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Recombinant human or mouse CD40L
-
Test compound (agonist or antagonist)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well round-bottom cell culture plates
-
Flow cytometer or scintillation counter
Protocol:
-
Isolate primary B cells using standard methods (e.g., negative selection magnetic beads).
-
Label the B cells with a cell proliferation dye like CFSE according to the manufacturer's instructions, or prepare for [3H]-thymidine incorporation.
-
Seed the labeled B cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µl of culture medium.
-
Add 100 µl of medium containing the test compound at various concentrations and/or a fixed concentration of CD40L for antagonist studies.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
For [3H]-thymidine incorporation, add 1 µCi of [3H]-thymidine to each well for the final 16-18 hours of culture.[22]
-
Harvest the cells. For CFSE-labeled cells, wash and resuspend in FACS buffer for analysis. For [3H]-thymidine incorporation, harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
Analyze the data to determine the extent of cell proliferation based on CFSE dilution or thymidine (B127349) incorporation.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular interactions and the experimental process, the following diagrams have been generated.
Caption: A simplified diagram of the CD40 signaling cascade.
Caption: A typical workflow for evaluating alternatives to this compound.
By providing a range of well-characterized alternatives with supporting data and protocols, this guide aims to empower researchers to select the most appropriate tools for their specific questions regarding CD40 signaling. The choice between a small molecule inhibitor and a monoclonal antibody, or between an agonist and an antagonist, will ultimately depend on the experimental context and the desired biological outcome.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. DRI-C21045 | inhibitor of the CD40-CD40L costimulatory protein-protein interaction (PPI) | CAS# 2101765-81-3 | InvivoChem [invivochem.com]
- 3. Dacetuzumab Biosimilar - Anti-CD40 Antibody (A323378) [antibodies.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. cenmed.com [cenmed.com]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors of the CD40-CD40L Costimulatory Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. APX005M, a CD40 agonist antibody with unique epitope specificity and Fc receptor binding profile for optimal therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I study of the anti-CD40 humanized monoclonal antibody lucatumumab (HCD122) in relapsed chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. immune-system-research.com [immune-system-research.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. pnas.org [pnas.org]
Head-to-Head Comparison: (Rac)-BIO8898, a Small Molecule CD40L Inhibitor, Versus Anti-CD154 Monoclonal Antibodies
A new wave of immunomodulation targeting the CD40-CD154 pathway is emerging, with small molecule inhibitors like (Rac)-BIO8898 offering a distinct alternative to traditional anti-CD154 monoclonal antibodies (mAbs). This guide provides a comparative analysis of these two therapeutic modalities, focusing on their mechanisms, performance characteristics, and the experimental protocols used for their evaluation.
The interaction between the CD40 receptor and its ligand, CD154 (also known as CD40L), is a critical co-stimulatory pathway in the adaptive immune response.[1][2] Dysregulation of this pathway is implicated in a range of autoimmune diseases and transplant rejection, making it a highly attractive therapeutic target.[3][4][5] While anti-CD154 mAbs have been explored for decades, their development has been hampered by safety concerns, primarily thromboembolic events.[1][3][6] This has paved the way for the development of alternative strategies, including small molecule inhibitors like this compound.[7][8][9]
Mechanism of Action: A Tale of Two Inhibitors
Anti-CD154 monoclonal antibodies, such as Ruplizumab (hu5c8) and Toralizumab (IDEC-131), function by directly binding to the CD154 ligand on the surface of activated T-cells and other immune cells.[10][11][12] This steric hindrance prevents CD154 from engaging with the CD40 receptor on antigen-presenting cells (APCs) like B-cells, dendritic cells, and macrophages, thereby blocking the downstream signaling cascade that leads to immune activation.[11][13]
In contrast, this compound, a synthetic small molecule, employs a novel "subunit fracture" mechanism.[7][8][9] CD154 naturally exists as a homotrimer.[7][8] this compound intercalates deeply between two of the three subunits of the CD154 trimer.[7][14] This binding event disrupts the protein's native three-fold symmetry and allosterically perturbs the CD40 binding sites, thus inhibiting the CD40-CD154 interaction without directly occluding the binding interface.[7][8][14]
Figure 1. Mechanisms of CD40-CD154 Pathway Inhibition.
Comparative Data Overview
The fundamental differences in molecular class—a large biologic versus a small molecule—drive significant variations in their pharmacokinetic, efficacy, and safety profiles.
Table 1: Molecular and Pharmacokinetic Comparison
| Feature | This compound (Small Molecule) | Anti-CD154 (Monoclonal Antibody) |
| Molecular Weight | ~909 g/mol [15] | ~150,000 g/mol |
| Route of Administration | Potentially oral[16] | Intravenous (IV) infusion[17] |
| Half-life | Expected to be short (hours)[16] | Long (days to weeks); e.g., Toralizumab ~15 days[17][18] |
| Dosing Frequency | Likely daily or more frequent | Infrequent (e.g., every other week)[17] |
| Immunogenicity | Low | Potential for anti-drug antibodies |
| Manufacturing | Chemical synthesis (generally lower cost) | Biological production (complex, higher cost) |
Table 2: Preclinical Efficacy and Safety Profile
| Parameter | This compound | Anti-CD154 mAbs |
| In Vitro Potency | IC50 of ~25 µM for inhibiting CD40L binding to CD40-Ig.[7][8][9][19][20][21] | High affinity binding (typically nM range) |
| Cellular Activity | Inhibits CD40L-induced apoptosis in a dose-dependent manner.[19] | Potent inhibition of T-dependent B-cell activation and proliferation.[13] |
| In Vivo Efficacy | Small molecule CD40-CD154 inhibitors are effective in murine models of islet transplantation and type 1 diabetes.[16][22] | Highly effective in prolonging allograft survival in numerous preclinical rodent and non-human primate models.[1][6][22] |
| Key Safety Concern | Potential for off-target effects (typical for small molecules) | Thromboembolic events. [1][3][6] |
| Thrombosis Mechanism | Not established; theoretically lower risk as it lacks an Fc domain. | Immune complexes of mAb and soluble CD154 can cross-link FcγRIIa receptors on platelets, causing activation and aggregation.[1][6] |
Experimental Protocols
Evaluating the efficacy and mechanism of these inhibitors requires a standardized set of experiments.
Key Experiment 1: In Vitro Binding Assay
Objective: To quantify the inhibitor's ability to block the CD40-CD154 interaction.
Methodology (ELISA-based):
-
Coating: 96-well plates are coated with recombinant CD40-Ig fusion protein.
-
Inhibition: A constant concentration of soluble, tagged (e.g., myc-tagged) CD154L is pre-incubated with serial dilutions of the test inhibitor (this compound or anti-CD154 mAb).
-
Binding: The inhibitor/CD154L mixture is added to the coated plates and incubated.
-
Detection: After washing, the amount of bound CD154L is detected using an enzyme-conjugated anti-tag antibody (e.g., HRP-anti-myc).
-
Analysis: A substrate is added, and the resulting signal is measured. The data is plotted to calculate the IC50 value, which is the concentration of inhibitor required to block 50% of the binding.[7]
References
- 1. Novel insights into anti-CD40/CD154 immunotherapy in transplant tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CD40-CD154 Signaling Pathway for Treatment of Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CD40-CD154 interactions in autoimmunity and the benefit of disrupting this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Update on CD40 and CD154 blockade in transplant models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ruplizumab Overview - Creative Biolabs [creativebiolabs.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CD154 (CD40 Ligand) Monoclonal Antibody (MR1), Functional Grade (16-1541-82) [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. xcessbio.com [xcessbio.com]
- 16. Small-molecule inhibitors of the CD40-CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and Immune Effects of Blocking CD40 Ligand in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and Immune Effects of Blocking CD40 Ligand in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. This compound | TargetMol [targetmol.com]
- 22. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]
Safety Operating Guide
Navigating the Safe Handling of (Rac)-BIO8898: A Comprehensive Guide to Personal Protective Equipment, Operational Procedures, and Disposal
For researchers, scientists, and drug development professionals working with (Rac)-BIO8898, a potent CD40-CD154 co-stimulatory interaction inhibitor, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build confidence in chemical handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on standard laboratory safety protocols for similar chemical compounds.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact during handling and weighing. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for bulk quantities or when generating dust. | To avoid inhalation of the compound, especially in powder form. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured operational plan ensures that this compound is handled safely and effectively from receipt to disposal. Adherence to these steps minimizes the risk of contamination and exposure.
| Phase | Step | Detailed Procedure |
| Receiving and Storage | 1. Inspection | Upon receipt, visually inspect the container for any damage or leaks. |
| 2. Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage as a powder is at -20°C for up to 3 years.[1] | |
| Preparation of Solutions | 1. Weighing | Weigh the powdered compound in a chemical fume hood to minimize inhalation risk. |
| 2. Dissolving | Prepare solutions in a fume hood. For in vitro use, this compound can be dissolved in DMSO.[1] | |
| Handling and Use | 1. Work Area | Conduct all work with the compound in a designated area, such as a chemical fume hood. |
| 2. Spill Management | Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. | |
| Post-Handling | 1. Decontamination | Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent. |
| 2. Hand Washing | Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Compound | Labeled hazardous chemical waste container | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous waste container | Collect all contaminated disposable labware in a designated hazardous waste container for pickup by environmental health and safety personnel. |
| Solutions of this compound | Labeled hazardous liquid waste container | Collect all solutions containing the compound in a designated hazardous liquid waste container. Do not pour down the drain. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
